Aeroplysinin
Description
This compound I has been reported in Aplysina aerophoba, Aplysina cavernicola, and other organisms with data available.
antibacterial cpd from sponge, Verongia aerophoba; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYNLOSBKBOJJD-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C(C=C1Br)(CC#N)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C([C@@H]([C@@](C=C1Br)(CC#N)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951322 | |
| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28656-91-9, 55057-73-3 | |
| Record name | Aeroplysinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28656-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | aeroplysinin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (.+-.)-Aeroplysinin I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aeroplysinin-1: A Technical Guide to its Discovery, Isolation, and Biological Characterization from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aeroplysinin-1, a brominated tyrosine derivative, is a secondary metabolite isolated from marine sponges of the order Verongida, most notably Aplysina aerophoba. Initially identified as a chemical defense agent, this marine natural product has garnered significant scientific interest due to its broad spectrum of potent biological activities. Preclinical studies have demonstrated its promising anti-inflammatory, anti-angiogenic, and anti-tumor effects.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of this compound-1, detailed experimental protocols for its characterization, and a summary of its key biological activities and mechanisms of action.
Discovery and Natural Source
This compound-1 is a brominated isoxazoline alkaloid produced by marine sponges belonging to the order Verongida.[2] These sponges utilize a variety of secondary metabolites as a chemical defense mechanism against predators, competing organisms, and bacterial infections.[2] this compound-1 is a key component of this chemical arsenal and is enzymatically converted from its precursors when the sponge tissue is damaged.[2] The dextrorotatory enantiomer, (+)-aeroplysinin-1, is the most commonly studied form.
Isolation and Purification
The isolation of this compound-1 from its natural source, such as the marine sponge Aplysina aerophoba, involves a multi-step process of extraction and chromatographic purification.
Experimental Protocol: Extraction and Isolation
2.1. Sponge Collection and Preparation:
-
Collect fresh specimens of Aplysina aerophoba and transport them to the laboratory in seawater.
-
Freeze the sponge material at -20°C and then lyophilize to remove water.
-
Grind the dried sponge material into a fine powder.
2.2. Solvent Extraction:
-
Extract the powdered sponge material exhaustively with 96% ethanol in an ultrasonic bath. Perform the extraction multiple times (e.g., five times for 15 minutes each) to ensure complete extraction of the secondary metabolites.
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2.3. Liquid-Liquid Partitioning:
-
Partition the crude ethanolic extract successively between petroleum ether, ethyl acetate, and butanol against water.
-
Monitor the fractions containing brominated compounds, typically the petroleum ether, ethyl acetate, and butanol fractions, using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
2.4. Chromatographic Purification:
-
Combine the fractions enriched with this compound-1 and subject them to further purification using column chromatography.
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel 60.
-
Load the concentrated extract onto the column.
-
Elute the column with a gradient of a non-polar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., methanol or ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing pure this compound-1.
-
-
Further Purification:
-
Pool the fractions containing this compound-1 and concentrate them.
-
Achieve final purification by crystallization from a suitable solvent such as chloroform or by using semi-preparative TLC or HPLC.
-
2.5. Structure Elucidation:
-
Confirm the structure of the isolated this compound-1 using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): Acquire 1H and 13C NMR spectra to determine the chemical structure.
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.
-
Optical Rotation: Measure the specific rotation to determine the enantiomeric form.
-
Biological Activities and Mechanism of Action
This compound-1 exhibits a diverse range of biological activities, making it a compound of significant interest for drug development.
Anti-cancer Activity
This compound-1 has demonstrated cytotoxic and cytostatic effects against a variety of cancer cell lines. Its anti-tumor activity is mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Data Presentation: Cytotoxicity of this compound-1 against various cell lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | |
| K562 | Leukemia | 0.54 ± 0.085 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| BAEC | Bovine Aortic Endothelial | 2 | |
| THP-1 | Human Monocytic Leukemia | 24.6 ± 1.0 | |
| HUVEC | Human Umbilical Vein Endothelial | 4.7 |
Anti-angiogenic Activity
This compound-1 is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. It exerts its anti-angiogenic effects by inhibiting endothelial cell proliferation, migration, and tube formation.
Mechanism of Action: The anti-angiogenic properties of this compound-1 are linked to its ability to induce apoptosis in endothelial cells through the activation of the mitochondrial pathway. It also selectively inhibits the phosphorylation of Akt and Erk, two key kinases in signaling pathways that control endothelial cell proliferation and survival.
Data Presentation: Anti-angiogenic Activity of this compound-1
| Assay | Cell Type | Effective Concentration (µM) | Effect | Reference |
| Endothelial Cell Growth | BAEC | IC50 = 2 | Inhibition of proliferation | |
| Capillary-like tube formation | BAEC | 0.7 | Inhibition of tube formation | |
| In vivo CAM assay | Quail | Dose-dependent | Inhibition of angiogenesis, induction of apoptosis |
Anti-inflammatory Activity
This compound-1 has shown significant anti-inflammatory properties. It can modulate key proteins involved in the inflammatory process in human endothelial and monocyte cells.
Mechanism of Action: The anti-inflammatory effects of this compound-1 are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. It has been shown to inhibit the expression of pro-inflammatory molecules such as monocyte chemoattractant protein-1 (MCP-1) and cyclooxygenase-2 (COX-2).
Data Presentation: Anti-inflammatory Activity of this compound-1
| Cell Line | Pro-inflammatory Molecule | Concentration of this compound-1 (µM) | Effect | Reference |
| HUVEC | COX-2 mRNA | 10 | >70% decrease in expression | |
| HUVEC | COX-2 protein | 10 | Complete inhibition of expression | |
| THP-1 | MCP-1 mRNA | 10 | Significant reduction in expression | |
| THP-1 | COX-2 mRNA | 10 | Significant reduction in expression |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound-1 for the desired time period.
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Caspase-3/7 Activity Assay (Fluorometric)
-
Principle: This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a specific peptide substrate that is cleaved by active caspases, releasing a fluorescent molecule.
-
Procedure:
-
Culture cells in a 96-well plate and treat with this compound-1 to induce apoptosis.
-
Lyse the cells using a supplied lysis buffer.
-
Add the caspase-3/7 substrate solution to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
The fluorescence intensity is directly proportional to the caspase-3/7 activity.
-
Western Blotting for Phosphorylated Akt and Erk
-
Principle: This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (activated) forms of Akt and Erk kinases.
-
Procedure:
-
Treat cells with this compound-1 for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-Akt and phospho-Erk overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Akt and total Erk.
-
Signaling Pathways and Visualizations
The biological effects of this compound-1 are a consequence of its interaction with and modulation of key cellular signaling pathways.
Mitochondrial Apoptosis Pathway
This compound-1 induces apoptosis in endothelial cells primarily through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
Caption: Mitochondrial apoptosis pathway induced by this compound-1.
Akt/Erk Signaling Pathway
This compound-1 selectively inhibits the phosphorylation of Akt and Erk in endothelial cells, which are crucial for cell survival and proliferation. This inhibition contributes to its anti-angiogenic effects.
Caption: Inhibition of Akt and Erk signaling pathways by this compound-1.
NF-κB Signaling Pathway
The anti-inflammatory effects of this compound-1 are associated with its ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound-1.
Conclusion and Future Perspectives
This compound-1, a fascinating molecule from the marine environment, has demonstrated a remarkable array of biological activities with significant therapeutic potential. Its multi-targeted effects on cancer, angiogenesis, and inflammation underscore its promise as a lead compound for the development of novel drugs. Further research is warranted to fully elucidate its mechanisms of action, optimize its structure for enhanced efficacy and reduced toxicity, and explore its potential in clinical applications for a range of human diseases. The development of sustainable methods for its production, either through aquaculture of the source sponge or through total synthesis, will be crucial for its future as a therapeutic agent.
References
The Multifaceted Assault of Aeroplysinin-1 on Cancer Cells: A Technical Guide
For Immediate Release
MALAGA, Spain – Aeroplysinin-1, a brominated isoxazoline alkaloid derived from marine sponges, has emerged as a potent and multi-targeted agent against cancer. This technical guide provides an in-depth analysis of its mechanism of action, offering researchers, scientists, and drug development professionals a comprehensive understanding of its therapeutic potential. Drawing upon a wealth of preclinical data, this document details the intricate signaling pathways and cellular processes disrupted by this compound-1, ultimately leading to cancer cell death and the inhibition of tumor growth.
Executive Summary
This compound-1 exhibits a broad spectrum of anti-cancer activities, primarily through the induction of apoptosis, modulation of key signaling pathways, and the generation of reactive oxygen species (ROS). Its multifaceted approach targets both the cancer cells directly and the tumor microenvironment, particularly through its potent anti-angiogenic effects. This guide will systematically dissect these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions at play.
Cytotoxic Activity and Pro-Apoptotic Effects
This compound-1 demonstrates significant cytotoxic effects across a range of cancer cell lines. This cytotoxicity is largely attributed to its ability to induce apoptosis, or programmed cell death, through the mitochondrial pathway.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values of this compound-1 highlight its potent anti-proliferative activity against various cancer cell types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | [1][2][3][4] |
| K562 | Leukemia | 0.54 ± 0.085 | [1] |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| Ehrlich Ascites Tumor (EAT) | 8.2 | ||
| L5178y mouse lymphoma | Lymphoma | 0.5 | |
| Friend erythroleukemia | Leukemia | 0.7 | |
| Human mamma carcinoma | Breast Cancer | 0.3 | |
| Human colon carcinoma | Colon Cancer | 3.0 |
Notably, this compound-1 displays a degree of selectivity for cancer cells over non-malignant cells, with IC50 values of 1.54 ± 0.138 µM for CCD966SK and 6.77 ± 0.190 µM for NR8383 non-malignant cell lines.
Induction of the Mitochondrial Apoptosis Pathway
This compound-1 triggers the intrinsic pathway of apoptosis in cancer cells. This is characterized by:
-
Chromatin Condensation and Nuclear Fragmentation: Treatment with this compound-1 leads to morphological changes indicative of apoptosis.
-
Caspase Activation: It induces the activation of initiator caspases (caspase-2, -8, -9) and executioner caspases (caspase-3).
-
Cleavage of Apoptotic Substrates: Activated caspases cleave key cellular proteins such as poly (ADP-ribose) polymerase (PARP) and lamin-A.
-
Prevention of Bad Phosphorylation: this compound-1 prevents the phosphorylation of the pro-apoptotic protein Bad, promoting its cell death-inducing function.
Disruption of Key Oncogenic Signaling Pathways
This compound-1 exerts its anti-cancer effects by interfering with critical signaling cascades that regulate cell proliferation, survival, and inflammation.
Inhibition of PI3K/Akt and MAPK/Erk Pathways
The PI3K/Akt and MAPK/Erk pathways are frequently hyperactivated in cancer, promoting cell survival and proliferation. This compound-1 has been shown to inhibit the phosphorylation of both Akt and Erk in endothelial cells, suggesting a similar mechanism may be at play in cancer cells. This inhibition contributes to its anti-proliferative and pro-apoptotic effects.
Modulation of the NF-κB Pathway
The transcription factor NF-κB plays a crucial role in inflammation and cancer cell survival. This compound-1 has been demonstrated to inhibit the NF-κB pathway in endothelial cells by preventing the phosphorylation of IKKα/β, which is essential for NF-κB activation. This action likely contributes to its anti-inflammatory and anti-cancer properties.
Induction of Oxidative Stress
This compound-1's mechanism of action is also linked to the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.
ROS Generation and Redox Imbalance
Studies have shown that this compound-1 treatment leads to an increase in intracellular ROS levels in leukemia and prostate cancer cells. This is mediated through the activation of NADPH oxidases (NOX) and the inhibition of hypoxia-inducible factor-1α (HIF-1α) and heme oxygenase-1 (HO-1) expression. The resulting oxidative stress overwhelms the cellular antioxidant capacity, leading to mitochondrial dysfunction and apoptosis. The cytotoxicity of this compound-1 is enhanced in cells depleted of the antioxidant glutathione, further supporting the role of ROS in its mechanism.
Anti-Angiogenic Properties
Beyond its direct effects on cancer cells, this compound-1 is a potent inhibitor of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. It selectively induces apoptosis in endothelial cells, the cells that line blood vessels. This anti-angiogenic activity further contributes to its overall anti-tumor efficacy.
Experimental Protocols
The findings described in this guide are based on a variety of standard and advanced molecular and cellular biology techniques.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound-1 for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
-
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with this compound-1.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
-
Western Blotting
-
Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.
-
Protocol:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, cleaved PARP, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Conclusion and Future Directions
This compound-1 presents a compelling profile as a potential anti-cancer therapeutic. Its ability to simultaneously target multiple key cellular processes, including apoptosis, oncogenic signaling, and angiogenesis, suggests it may be effective against a broad range of malignancies and could potentially circumvent some mechanisms of drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with existing cancer therapies. The detailed mechanisms outlined in this guide provide a solid foundation for future research and development efforts.
References
Initial Studies on the Anti-inflammatory Effects of Aeroplysinin: A Technical Guide
Introduction
Aeroplysinin-1 is a brominated alkaloid derived from marine sponges of the order Verongida, such as Aplysina aerophoba.[1][2] Initially identified for its antibiotic properties, subsequent research has unveiled a wide spectrum of biological activities, including anti-angiogenic and anti-tumor effects.[2][3][4] This technical guide focuses on the initial preclinical studies that have explored the potential of (+)-aeroplysinin-1 as a potent anti-inflammatory agent. These investigations have demonstrated its ability to modulate key pathways and mediators in the inflammatory response, particularly within endothelial and monocyte cells, suggesting its therapeutic potential for inflammation-dependent diseases like atherosclerosis.
Quantitative Data Summary: Bioactivity of this compound-1
The anti-inflammatory and anti-proliferative effects of this compound-1 have been quantified in several studies. The following tables summarize the key findings, including the half-maximal inhibitory concentration (IC50) values and its effects on various inflammatory markers.
Table 1: Inhibitory Effects of this compound-1 on Pro-inflammatory Molecules
| Target Molecule | Cell Type | Effect Observed | Effective Concentration | Reference |
| Monocyte Chemoattractant Protein-1 (MCP-1) | HUVEC, THP-1 | Decreased mRNA and protein expression | 10-20 µM | |
| Thrombospondin-1 (TSP-1) | HUVEC | Down-regulated expression | 10-20 µM | |
| Cyclooxygenase-2 (COX-2) | HUVEC, THP-1 | Decreased mRNA and protein expression | 10-20 µM | |
| Interleukin-1 alpha (IL-1α) | HUVEC | Decreased protein levels | 10-20 µM | |
| Matrix Metalloproteinase-1 (MMP-1) | HUVEC | Decreased protein levels | 10-20 µM | |
| ELTD1 | HUVEC | Down-regulated protein expression | Not specified |
Table 2: IC50 Values of this compound-1 in Different Cell Lines
| Cell Line | Cell Type | Assay | IC50 Value (µM) | Reference |
| THP-1 | Human Monocytic Leukemia | Proliferation Assay | 24.6 ± 1.0 | |
| Molt-4 | Human T-cell Leukemia | MTT Assay | 0.12 ± 0.002 | |
| K562 | Human Myelogenous Leukemia | MTT Assay | 0.54 ± 0.085 | |
| Du145 | Human Prostate Carcinoma | MTT Assay | 0.58 ± 0.109 | |
| PC-3 | Human Prostate Carcinoma | MTT Assay | 0.33 ± 0.042 | |
| BAEC | Bovine Aortic Endothelial Cells | MTT Assay | ~3.0 | |
| HCT-116 | Human Colon Carcinoma | MTT Assay | ~5.0 |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism underlying the anti-inflammatory effects of this compound-1 is its targeted inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response in endothelial cells. Studies show that in human umbilical vein endothelial cells (HUVECs) stimulated with pro-inflammatory agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), this compound-1 intervenes at multiple key points.
The compound prevents the phosphorylation of Akt, which is involved in the upstream activation of the NF-κB cascade. Crucially, this compound-1 significantly reduces the phosphorylation of the I kappa B kinase (IKK) complex (IKKα/β). This inhibition prevents the subsequent degradation of IκBα, the cytosolic inhibitor of NF-κB. By stabilizing IκBα, this compound-1 effectively blocks the nuclear translocation of the active NF-κB subunit, RelA/p65. This sequestration of NF-κB in the cytoplasm prevents it from initiating the transcription of a host of pro-inflammatory genes, including those for adhesion molecules and cytokines.
Caption: this compound-1 inhibits the NF-κB pathway at multiple points.
Experimental Protocols
The following section details the methodologies used in the initial studies to characterize the anti-inflammatory effects of this compound-1.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and the human monocytic leukemia cell line (THP-1) are primary models.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., EGM-2 for HUVECs, RPMI-1640 for THP-1) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified 5% CO2 atmosphere.
-
Inflammatory Stimulation: To induce an inflammatory response, HUVECs are pre-treated with varying concentrations of this compound-1 for a specified time (e.g., 1 hour) before being stimulated with TNF-α (e.g., 10 ng/mL) or LPS for the experimental duration (e.g., 6-24 hours).
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qPCR):
-
RNA Extraction: Total RNA is isolated from cell lysates using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR Amplification: The expression of target genes (e.g., MCP-1, COX-2) is quantified using specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).
-
-
Western Blot Analysis:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies against target proteins (e.g., COX-2, phospho-IKKα/β, phospho-Akt, β-actin).
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cytokine Secretion Analysis
-
Human Cytokine Antibody Array:
-
Sample Collection: Conditioned media from control and this compound-1-treated HUVEC cultures are collected.
-
Array Hybridization: The cytokine array membranes, spotted with antibodies against hundreds of specific cytokines, are incubated with the conditioned media.
-
Detection: The captured cytokines are detected using a cocktail of biotinylated detection antibodies and visualized with streptavidin-HRP and chemiluminescence. The signal intensity corresponds to the abundance of each cytokine.
-
Cell Proliferation (MTT) Assay
-
Cell Seeding: THP-1 cells are seeded in 96-well plates and treated with various concentrations of this compound-1.
-
MTT Incubation: After the treatment period (e.g., 72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to form formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
NF-κB Nuclear Translocation Assay
-
Immunofluorescence:
-
Cell Culture: HUVECs are grown on coverslips and subjected to treatment with this compound-1 and stimulation with TNF-α.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently-labeled secondary antibody.
-
Microscopy: Nuclei are counterstained (e.g., with DAPI), and the coverslips are mounted. The subcellular localization of the p65 subunit is visualized using a fluorescence microscope to assess its translocation from the cytoplasm to the nucleus.
-
References
- 1. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-1-a-sponge-derived-multi-targeted-bioactive-marine-drug - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide to the Bioactive Properties of Aeroplysinin-1
For Researchers, Scientists, and Drug Development Professionals
Aeroplysinin-1, a brominated isoxazoline alkaloid derived from marine sponges of the Aplysina genus, has emerged as a compound of significant interest in the field of drug discovery due to its diverse and potent bioactive properties.[1][2] This technical guide provides a comprehensive overview of the core bioactive properties of (+)-aeroplysinin-1, with a focus on its anticancer, anti-inflammatory, anti-angiogenic, and antimicrobial activities. The information is presented to be a valuable resource for researchers and professionals involved in the development of novel therapeutics.
Anticancer Properties
This compound-1 exhibits significant cytotoxic and cytostatic effects against a wide range of cancer cell lines.[3] Its anticancer activity is mediated through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.
Quantitative Data: Cytotoxicity
The cytotoxic efficacy of this compound-1 has been quantified against various cancer cell lines, with IC50 values typically falling in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | [2] |
| K562 | Leukemia | 0.54 ± 0.085 | [2] |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| HeLa | Cervical Cancer | 8.2 (EAT cells) | |
| HCT-116 | Colon Carcinoma | ~10 (growth inhibition) | |
| HT-1080 | Fibrosarcoma | Growth inhibition noted | |
| MPC and MTT cells | Pheochromocytoma | 9.6–11.4 | |
| Human Mamma Carcinoma | Breast Cancer | 0.3 | |
| L5178y | Mouse Lymphoma | 0.5 | |
| Friend Erythroleukemia | Leukemia | 0.7 | |
| Human Colon Carcinoma | Colon Cancer | 3.0 | |
| Malignant Keratinocytes | Skin Cancer | 2.9 | |
| Malignant Melanoma | Skin Cancer | 2.9 |
Note: IC50 values can vary based on experimental conditions.
Mechanism of Action: Anticancer Effects
This compound-1's anticancer effects are attributed to its ability to induce apoptosis through the mitochondrial pathway. This is characterized by the activation of caspases-2, -3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP). Furthermore, it has been shown to inhibit the activity of topoisomerase IIα and Hsp90, proteins crucial for cancer cell survival and proliferation. The compound also induces the generation of reactive oxygen species (ROS), leading to mitochondria-dependent apoptosis.
Experimental Protocols
This protocol is used to assess the cytotoxic effect of this compound-1 on cancer cells.
Materials:
-
Cancer cell lines (e.g., Molt-4, PC-3)
-
Culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound-1 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight.
-
Treat the cells with various concentrations of this compound-1 (e.g., 0.001–1000 μg/mL) for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound-1 that inhibits cell growth by 50%.
This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound-1.
Materials:
-
Cancer cell lines
-
This compound-1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound-1 (e.g., 10 µM) for a specified time (e.g., 14 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Anti-inflammatory Properties
This compound-1 demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.
Mechanism of Action: Anti-inflammatory Effects
The anti-inflammatory activity of this compound-1 is primarily mediated through the inhibition of the NF-κB signaling pathway. It prevents the phosphorylation of the IκB kinase (IKK) complex and the subsequent nuclear translocation of the RelA/p65 subunit of NF-κB. This leads to a decrease in the expression of pro-inflammatory genes. Additionally, this compound-1 has been shown to reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.
Experimental Protocols
This protocol is used to assess the effect of this compound-1 on the activation of the NF-κB pathway.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
This compound-1
-
TNF-α (to induce inflammation)
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-IKKα/β, anti-IKKα/β, anti-p-p65, anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Pre-treat HUVECs with this compound-1 for a specified time before stimulating with TNF-α.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Signaling Pathway Diagram
Caption: this compound-1's inhibition of the NF-κB signaling pathway.
Anti-Angiogenic Properties
This compound-1 is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Mechanism of Action: Anti-Angiogenic Effects
This compound-1 exerts its anti-angiogenic effects by inhibiting the proliferation and inducing apoptosis of endothelial cells. It has been shown to selectively inhibit the phosphorylation of Akt and ERK in endothelial cells, two key kinases in signaling pathways that control cell proliferation and survival.
Experimental Protocols
This assay assesses the ability of this compound-1 to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel
-
This compound-1
-
96-well plates
Procedure:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of this compound-1.
-
Incubate for 4-6 hours to allow for tube formation.
-
Visualize and quantify the tube-like structures using a microscope and appropriate software.
Signaling Pathway Diagram
Caption: this compound-1's inhibition of Akt and ERK signaling in endothelial cells.
Antimicrobial Properties
This compound-1 exhibits a broad spectrum of antibiotic activity, particularly against Gram-positive bacteria.
Quantitative Data: Antimicrobial Activity
| Microorganism | Activity | Reference |
| Bacillus cereus | Growth inhibition | |
| Bacillus subtilis | Growth inhibition | |
| Staphylococcus aureus | Growth inhibition | |
| Staphylococcus albus | Growth inhibition | |
| Vibrio anguillarum | Growth inhibition | |
| Flexibacter sp. | Growth inhibition | |
| Moraxella sp. | Growth inhibition | |
| Pseudomonas aeruginosa | No effect | |
| Saccharomyces cerevisiae | No effect |
Experimental Protocols
This method is used to determine the antimicrobial activity of this compound-1.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Muller-Hinton agar plates
-
This compound-1
-
Sterile paper discs or sterile cork borer
-
Incubator
Procedure:
-
Prepare a lawn of the test bacteria on a Muller-Hinton agar plate.
-
If using the disc diffusion method, impregnate sterile paper discs with a known concentration of this compound-1 and place them on the agar surface.
-
If using the well diffusion method, create wells in the agar using a sterile cork borer and add a known concentration of this compound-1 into the wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around the disc or well. A larger zone indicates greater antimicrobial activity.
Conclusion
This compound-1 is a marine-derived natural product with a remarkable range of bioactive properties. Its potent anticancer, anti-inflammatory, anti-angiogenic, and antimicrobial activities, coupled with its multi-targeted mechanism of action, make it a highly promising candidate for further preclinical and clinical development. This technical guide provides a foundational overview for researchers and drug development professionals to explore the therapeutic potential of this fascinating molecule. Further research is warranted to fully elucidate its mechanisms of action and to optimize its therapeutic applications.
References
"Aeroplysinin as a natural anti-angiogenic agent"
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Aeroplysinin-1, a brominated secondary metabolite derived from marine sponges of the order Verongida, has emerged as a potent natural inhibitor of angiogenesis. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, focusing on its molecular mechanisms, experimental validation, and relevant protocols for its study. Comprehensive data from key in vitro and in vivo assays are presented, along with detailed methodologies to facilitate further research and development of this compound as a potential therapeutic agent in angiogenesis-dependent diseases.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in development, wound healing, and various pathological conditions, including cancer, diabetic retinopathy, and rheumatoid arthritis. The inhibition of angiogenesis is a validated therapeutic strategy for several of these diseases. Natural products have historically been a rich source of novel bioactive compounds, and marine organisms, in particular, have yielded a diverse array of molecules with potent pharmacological activities. This compound-1 is one such compound that has demonstrated significant anti-angiogenic effects, primarily by inducing apoptosis in endothelial cells.[1][2][3] This document serves as a comprehensive resource for scientists and researchers investigating the anti-angiogenic potential of this compound.
Mechanism of Action: Induction of Apoptosis in Endothelial Cells
The primary anti-angiogenic mechanism of this compound is the selective induction of apoptosis, or programmed cell death, in endothelial cells.[1][2] This effect is mediated through the intrinsic, or mitochondrial, pathway of apoptosis.
Signaling Pathways
This compound modulates several key signaling pathways to exert its pro-apoptotic effects on endothelial cells:
-
Inhibition of Akt and Erk Phosphorylation: this compound has been shown to inhibit the phosphorylation of Akt and Erk, two critical kinases in cell survival and proliferation pathways. This inhibition is a key upstream event that leads to the activation of the apoptotic cascade.
-
Dephosphorylation of Bad: The pro-apoptotic protein Bad is a downstream target of the Akt signaling pathway. This compound treatment leads to the dephosphorylation of Bad, causing its translocation to the mitochondria.
-
Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release: Dephosphorylated Bad interacts with and inhibits anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, -2, and -8.
-
Cleavage of Cellular Substrates: Effector caspases are responsible for the cleavage of numerous cellular proteins, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.
Quantitative Data Summary
The anti-angiogenic and pro-apoptotic effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| BAEC | Bovine Aortic Endothelial Cells | MTT | 2 | |
| HUVEC | Human Umbilical Vein Endothelial Cells | MTT | 4.7 | |
| HCT-116 | Human Colon Carcinoma | MTT | ~5 | |
| HT-1080 | Human Fibrosarcoma | MTT | ~5 | |
| Molt-4 | Human Leukemia | MTT | 0.12 ± 0.002 | |
| K562 | Human Leukemia | MTT | 0.54 ± 0.085 | |
| Du145 | Human Prostate Cancer | MTT | 0.58 ± 0.109 | |
| PC-3 | Human Prostate Cancer | MTT | 0.33 ± 0.042 |
Table 2: Induction of Apoptosis in Endothelial Cells (BAEC)
| Parameter | Treatment | Result | Reference |
| Early Apoptotic Cells | 10 µM this compound | Significant Increase | |
| Late Apoptotic Cells | 10 µM this compound | Significant Increase | |
| Caspase-2 Activity | 10 µM this compound (14h) | ~7-fold increase | |
| Caspase-3 Activity | 10 µM this compound (14h) | ~6-fold increase | |
| Caspase-8 Activity | 10 µM this compound (14h) | ~3-fold increase | |
| Caspase-9 Activity | 10 µM this compound (14h) | ~3-fold increase |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of this compound.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (BME), such as Matrigel®
-
96-well culture plates
-
Endothelial cell growth medium
-
This compound stock solution
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope
Procedure:
-
Plate Coating: Thaw BME on ice. Pipette 50-100 µL of cold BME into each well of a pre-chilled 96-well plate. Ensure the entire bottom of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Harvest endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 105 cells/mL.
-
Treatment and Seeding: Prepare serial dilutions of this compound in the cell suspension. Add 100 µL of the cell suspension (containing 1-2 x 104 cells) with or without this compound to each BME-coated well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images for analysis. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software. For fluorescent imaging, cells can be pre-labeled with Calcein AM before seeding.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of this compound on blood vessel formation in a living system.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile forceps and scissors
-
Thermanox® coverslips or sterile filter paper discs
-
This compound solution
-
Stereomicroscope
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing: On day 3 or 4, create a small window in the eggshell over the developing CAM, taking care not to damage the underlying membrane.
-
Sample Application: Prepare sterile, non-toxic carriers (e.g., Thermanox® coverslips or filter paper discs) soaked with different concentrations of this compound or a vehicle control. Carefully place the carrier onto the CAM.
-
Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
Analysis: After the incubation period, open the window and examine the CAM under a stereomicroscope. The anti-angiogenic effect is determined by observing the inhibition of blood vessel growth in the area surrounding the carrier. Quantification can be performed by counting the number of blood vessel branch points within a defined area.
Matrigel Plug Assay in Mice
This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug.
Materials:
-
Mice (e.g., C57BL/6)
-
Matrigel® (growth factor reduced)
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
This compound solution
-
Syringes and needles
Procedure:
-
Matrigel Preparation: Thaw Matrigel on ice. Mix Matrigel with a pro-angiogenic factor (e.g., bFGF) and the desired concentration of this compound or vehicle control. Keep the mixture on ice to prevent premature polymerization.
-
Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
Treatment Period: Allow the plugs to remain in the mice for 7-14 days.
-
Plug Excision and Analysis: After the designated time, euthanize the mice and excise the Matrigel plugs. The plugs can be processed for histological analysis to visualize and quantify the extent of vascularization. Immunohistochemical staining for endothelial cell markers, such as CD31, can be used to specifically identify and quantify the newly formed blood vessels.
Western Blot Analysis for Phosphorylated Akt and Erk
This technique is used to detect and quantify the levels of phosphorylated (activated) Akt and Erk in endothelial cells following treatment with this compound.
Materials:
-
Endothelial cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture endothelial cells and treat them with various concentrations of this compound for the desired time. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound-1 is a promising natural anti-angiogenic agent with a well-defined mechanism of action centered on the induction of apoptosis in endothelial cells. Its ability to inhibit key survival signaling pathways, such as the Akt and Erk pathways, leading to caspase activation and subsequent cell death, makes it a compelling candidate for further investigation in the context of angiogenesis-dependent diseases. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and its derivatives. Future studies should focus on optimizing its delivery, evaluating its efficacy in more complex in vivo models, and exploring potential synergistic combinations with other anti-cancer or anti-angiogenic therapies.
References
- 1. The Antiangiogenic Compound this compound-1 Induces Apoptosis in Endothelial Cells by Activating the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antiangiogenic compound this compound-1 induces apoptosis in endothelial cells by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Anti-Tumor Potential of Aeroplysinin-1: A Technical Guide
Introduction
Aeroplysinin-1 is a brominated isoxazoline alkaloid derived from marine sponges, most notably Aplysina aerophoba. This marine natural product has garnered significant scientific interest due to its diverse biological activities, including potent anti-tumor, anti-angiogenic, and anti-inflammatory properties.[1] Its multifaceted mechanism of action, targeting several key signaling pathways implicated in cancer progression, positions it as a promising lead compound for the development of novel oncology therapeutics. This technical guide provides an in-depth overview of the anti-tumor potential of (+)-aeroplysinin-1, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Molecular Mechanisms of Anti-Tumor Activity
This compound-1 exerts its anti-cancer effects through the modulation of multiple, interconnected signaling pathways that are crucial for tumor cell survival, proliferation, and the formation of new blood vessels.
Inhibition of Pro-Survival and Proliferative Signaling: PI3K/Akt and MAPK/Erk Pathways
The PI3K/Akt and MAPK/Erk signaling cascades are central regulators of cell growth, survival, and proliferation, and are frequently hyperactivated in a wide range of human cancers. This compound-1 has been shown to selectively inhibit the activation of both the Akt and Erk pathways in endothelial cells, which is a key component of its anti-angiogenic activity.[2] This inhibition is achieved by preventing the phosphorylation of Akt and Erk, thereby blocking downstream signaling events that promote cell survival and proliferation.[3] The suppression of these pathways is also linked to the pro-apoptotic effects of this compound-1, particularly through the prevention of Bad (Bcl-2-associated death promoter) phosphorylation.[2]
References
- 1. The Antiangiogenic Compound this compound-1 Induces Apoptosis in Endothelial Cells by Activating the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiangiogenic compound this compound-1 induces apoptosis in endothelial cells by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
Aeroplysinin-1: A Technical Guide to its Inhibition of the NF-κB Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear Factor-kappa B (NF-κB) is a master regulator of gene expression that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in numerous diseases, making it a critical target for therapeutic intervention. (+)-Aeroplysinin-1 (Apl-1), a brominated tyrosine-derived metabolite isolated from marine sponges like Aplysina aerophoba, has demonstrated significant anti-inflammatory, anti-angiogenic, and anti-tumor activities.[3][4][5] A primary mechanism underlying its anti-inflammatory effects is the potent inhibition of the canonical NF-κB signaling pathway. This document provides an in-depth technical overview of the molecular mechanisms, quantitative effects, and key experimental protocols used to characterize this compound-1's role as an NF-κB pathway inhibitor.
Mechanism of Action: Targeting the IKK Complex
This compound-1 exerts its inhibitory effects on the canonical NF-κB pathway, which is typically activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharides (LPS). The core mechanism involves intervention at a critical upstream signaling node, preventing the downstream cascade that leads to the transcription of inflammatory genes.
Upon stimulation by TNF-α, the TNF receptor (TNFR) recruits adaptor proteins, leading to the activation of the IκB kinase (IKK) complex. This complex, consisting of IKKα and IKKβ catalytic subunits and a regulatory NEMO subunit, phosphorylates the NF-κB inhibitor, IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the p65/p50 NF-κB dimer. Freed from its inhibitor, the p65/p50 dimer translocates to the nucleus, where it binds to DNA and activates the transcription of target genes, including those for adhesion molecules and pro-inflammatory cytokines.
This compound-1 disrupts this pathway primarily by inhibiting the phosphorylation of the IKKα/β complex . This action prevents the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and blocking its nuclear translocation . Furthermore, this compound-1 has been shown to inhibit the phosphorylation of Akt, a kinase that can contribute to IKK activation, suggesting a multi-faceted inhibitory action on the pathway.
Caption: this compound-1 inhibits NF-κB by blocking IKK and Akt phosphorylation, preventing p65 translocation.
Quantitative Data on NF-κB Pathway Inhibition
Studies in Human Umbilical Vein Endothelial Cells (HUVECs) have quantified the inhibitory effects of this compound-1 on key components and downstream targets of the NF-κB pathway.
Table 1: Effect of this compound-1 on NF-κB Signaling Proteins in TNF-α-stimulated HUVECs
| Target Protein | Parameter Measured | Treatment | Result | Citation |
|---|---|---|---|---|
| IKKα/β | Phosphorylation (P-IKKα/β) | 10 µM Apl-1 (1h pre-treatment) + TNF-α (15 min) | Significantly reduced phosphorylation compared to TNF-α alone. | |
| RelA/p65 | Nuclear Translocation | 10 µM Apl-1 (1h pre-treatment) + TNF-α (15-30 min) | Strongly inhibited translocation; significant reduction in nuclear/cytosolic ratio. | |
| Akt | Phosphorylation (P-Akt) | 10 µM Apl-1 (1h pre-treatment) + TNF-α (15 min) | Strongly reduced phosphorylation compared to TNF-α alone. |
| NF-κB Pathway | Overall Suppression | 3 µM Apl-1 | IC50 value for displaying inhibitory effects in cultured vascular endothelial cells. | |
Table 2: Effect of this compound-1 on NF-κB Target Gene and Protein Expression in HUVECs
| Target | Assay | Treatment | Result | Citation |
|---|---|---|---|---|
| CCL2, ICAM1, SELE, IL6 | qPCR (mRNA expression) | 10-20 µM Apl-1 + TNF-α (6h) | Significant dose-dependent reduction in relative mRNA expression. | |
| VCAM-1 | Western Blot (Protein) | 10-20 µM Apl-1 + TNF-α (16h) | Significant dose-dependent reduction in protein levels. |
| ICAM-1 | Flow Cytometry (Surface Protein) | 10-20 µM Apl-1 + TNF-α (16h) | Significant dose-dependent reduction in surface expression. | |
Key Experimental Protocols
The characterization of this compound-1's inhibitory effects on the NF-κB pathway relies on a set of standard molecular biology techniques.
Western Blot for Phospho-IKK and Nuclear p65
This protocol is used to quantify changes in the phosphorylation state of IKK and the amount of p65 that has translocated to the nucleus.
1. Cell Culture and Treatment:
-
Culture HUVECs in appropriate media until they reach desired confluency.
-
Pre-incubate cells with this compound-1 (e.g., 10 µM) or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
2. Lysate Preparation:
-
For Nuclear Translocation: Lyse cells and separate nuclear and cytosolic fractions using a commercial kit (e.g., NE-PER Kit).
-
For Phospho-IKK: Prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration for all lysates using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins based on size by running them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with a specific primary antibody (e.g., anti-P-IKKα/β, anti-IKKβ, anti-RelA/p65, anti-SMC3/Lamin for nuclear fraction control, or anti-α-tubulin for whole-cell/cytosolic control) diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Perform densitometric analysis to quantify band intensity, normalizing target proteins to their respective loading controls.
Caption: A standardized workflow for Western blot analysis of NF-κB pathway protein modulation.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB. It involves transfecting cells with a plasmid containing the luciferase reporter gene under the control of an NF-κB-responsive promoter.
1. Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well opaque plate.
-
Co-transfect cells with two plasmids:
-
A reporter plasmid containing Firefly luciferase driven by a promoter with multiple NF-κB binding sites.
-
A control plasmid with a constitutively expressed Renilla luciferase for normalization of transfection efficiency.
-
-
Allow cells to express the plasmids for 24-48 hours.
2. Cell Treatment:
-
Pre-treat the transfected cells with various concentrations of this compound-1 or a vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA). Include an unstimulated control.
3. Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for ~15 minutes at room temperature with gentle shaking to ensure complete lysis.
4. Luminescence Measurement:
-
Use a dual-luciferase assay kit and a luminometer with injectors.
-
Reading Firefly Luciferase: Inject the Firefly luciferase substrate into the well and measure the resulting luminescence (Signal A). This reflects the NF-κB-dependent transcriptional activity.
-
Reading Renilla Luciferase: Inject the Renilla luciferase substrate (which also quenches the Firefly signal) and measure the second luminescence signal (Signal B). This reflects the constitutive expression from the control plasmid.
5. Data Analysis:
-
Calculate the ratio of Signal A / Signal B for each well to normalize the NF-κB activity.
-
Compare the normalized luciferase activity in this compound-1-treated cells to the stimulated control to determine the percentage of inhibition.
Caption: Workflow for a dual-luciferase reporter assay to quantify NF-κB transcriptional activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the DNA-binding activity of transcription factors like NF-κB in nuclear extracts.
1. Nuclear Extract Preparation:
-
Treat cells as described in section 4.1.1.
-
Harvest cells and prepare nuclear extracts using a validated protocol to ensure the enrichment of nuclear proteins.
2. Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides that contain a consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the double-stranded DNA probe with a radioactive (³²P) or non-radioactive (e.g., biotin, infrared dye) tag.
3. Binding Reaction:
-
In a microfuge tube, combine the nuclear extract (5-10 µg), a binding buffer (containing poly(dI-dC) to prevent non-specific binding), and the labeled probe.
-
For specificity control (cold competition): In a separate tube, add a 50-100 fold excess of unlabeled probe before adding the labeled probe.
-
For supershift analysis: Add an antibody specific to an NF-κB subunit (e.g., anti-p65) to the reaction to confirm its identity. A "supershifted" band will appear with lower mobility than the primary NF-κB-DNA complex.
-
Incubate the reactions at room temperature for 20-30 minutes.
4. Electrophoresis:
-
Add loading dye to the reactions.
-
Run the samples on a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate slower than the free, unbound probe.
5. Detection:
-
If using a radioactive probe, dry the gel and expose it to X-ray film (autoradiography).
-
If using a non-radioactive probe, transfer the DNA to a membrane and detect via streptavidin-HRP (for biotin) or scan the gel directly (for infrared dyes).
Conclusion
(+)-Aeroplysinin-1 is a potent inhibitor of the canonical NF-κB signaling pathway. It acts at an upstream checkpoint by preventing the phosphorylation and activation of the IKK complex, which in turn blocks the nuclear translocation of the transcriptionally active RelA/p65 subunit. This mechanism is further supported by the compound's ability to inhibit the pro-survival PI3K/Akt pathway. The quantitative data clearly demonstrate a significant reduction in NF-κB activation and a corresponding decrease in the expression of key inflammatory genes and proteins. The detailed protocols provided herein offer a robust framework for researchers to further investigate this compound-1 and other novel compounds targeting this critical inflammatory pathway. These findings underscore the potential of this compound-1 as a lead compound for the development of new anti-inflammatory therapeutics.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Pleiotropic Effects of Aeroplysinin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aeroplysinin-1, a brominated isoxazoline alkaloid derived from marine sponges of the order Verongida, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities.[1] This technical guide provides an in-depth analysis of the pleiotropic effects of this compound-1, focusing on its anti-cancer, anti-angiogenic, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Data Presentation: Quantitative Efficacy of this compound-1
The cytotoxic and anti-proliferative effects of this compound-1 have been evaluated across a range of cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.
Table 1: IC50 Values of this compound-1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | [2][3] |
| K562 | Leukemia | 0.54 ± 0.085 | [2] |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| L5178y | Mouse Lymphoma | 0.5 | |
| Friend Erythroleukemia | Erythroleukemia | 0.7 | |
| Human Mamma Carcinoma | Breast Cancer | 0.3 | |
| Human Colon Carcinoma | Colon Cancer | 3.0 | |
| HCT-116 | Colorectal Carcinoma | Not specified, but complete inhibition at 10 µM | |
| HT-1080 | Fibrosarcoma | Not specified, but complete inhibition at 10 µM | |
| HeLa | Cervical Cancer | 8.2 (2-hour incubation) |
Table 2: IC50 Values of this compound-1 in Endothelial and Non-Malignant Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| BAEC | Bovine Aortic Endothelial Cells | 2 | |
| HUVEC | Human Umbilical Vein Endothelial Cells | 4.7 | |
| CCD966SK | Non-malignant Skin Cells | 1.54 ± 0.138 | |
| NR8383 | Non-malignant Macrophage Cells | 6.77 ± 0.190 | |
| 3T3 | Mouse Fibroblasts | 40.1 |
Core Mechanisms of Action: Signaling Pathways and Molecular Targets
This compound-1 exerts its biological effects through the modulation of several key signaling pathways. These multifaceted interactions contribute to its potent anti-proliferative, pro-apoptotic, anti-angiogenic, and anti-inflammatory activities.
Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism of this compound-1's anti-cancer and anti-angiogenic activity is the induction of apoptosis, particularly in endothelial cells, through the intrinsic mitochondrial pathway. This process is characterized by a cascade of molecular events including the dephosphorylation of the pro-apoptotic protein Bad, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade. Specifically, this compound-1 treatment leads to the activation of caspases-2, -3, -8, and -9. The activation of these executioner caspases results in the cleavage of key cellular substrates such as poly (ADP-ribose) polymerase (PARP) and lamin-A, ultimately leading to chromatin condensation, nuclear fragmentation, and programmed cell death.
Inhibition of Pro-Survival Signaling: PI3K/Akt and ERK Pathways
This compound-1 has been shown to selectively inhibit the phosphorylation of Akt and Erk in endothelial cells, but not in certain tumor cell lines. The PI3K/Akt and Ras/Raf/MEK/ERK pathways are critical for cell survival, proliferation, and differentiation. By downregulating the activity of these pathways, this compound-1 effectively blocks pro-survival signals, thereby sensitizing endothelial cells to apoptosis and inhibiting angiogenesis.
References
The Chemistry of Defense: A Technical Guide to the Natural Sources and Biosynthesis of Aeroplysinin
For Researchers, Scientists, and Drug Development Professionals
Aeroplysinin-1, a brominated tyrosine-derived metabolite, has garnered significant attention in the scientific community for its wide range of potent biological activities, including anti-bacterial, anti-inflammatory, anti-angiogenic, and anti-tumor effects.[1][2] This in-depth technical guide explores the natural origins of this fascinating molecule and delves into the current understanding of its biosynthetic pathway, providing a valuable resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.
Natural Sources of this compound
This compound and its stereoisomers are primarily isolated from marine sponges of the order Verongida.[3] These sessile, filter-feeding organisms have evolved a sophisticated chemical defense mechanism to protect themselves from predators, pathogens, and competing organisms.[1][4] this compound is a key component of this defense system.
The most prominent and well-documented sources of this compound include:
-
Aplysina aerophoba (formerly Verongia aerophoba) : This yellow, tube-forming sponge is native to the eastern Atlantic Ocean and the Mediterranean Sea. It is a prolific producer of (+)-aeroplysinin-1.
-
Aplysina cavernicola : A closely related species also found in the Mediterranean Sea, known to produce this compound-1 as part of its wound-activated chemical defense.
-
Ianthella ardis : This sponge is notable as the source from which the levorotatory enantiomer, (–)-aeroplysinin-1, was first isolated.
-
Aplysina fistularis : A species found in the Caribbean and surrounding regions, also identified as a source of this compound-related compounds.
-
Other Aplysina Species : Various other species within the Aplysina genus are known to produce a diverse array of brominated tyrosine metabolites, including precursors to this compound.
The production and localization of this compound within the sponge can be influenced by environmental factors such as depth. For instance, in Verongia aerophoba, this compound is found in sponges collected from depths of 5-10 meters, while only its precursor, dibromoverongia-quinol, is detected in sponges from deeper regions (20-30 meters). Furthermore, this compound is concentrated in the surface layers of the sponge.
Biosynthesis of this compound: A Wound-Activated Defense
The biosynthesis of this compound is a fascinating example of an activated chemical defense mechanism. The bioactive compound is not stored in its final form but is rapidly synthesized from stable precursors in response to tissue damage. This process ensures that the toxic defense compounds are only released when the sponge is under threat.
The biosynthetic pathway begins with brominated isoxazoline alkaloids, which are derivatives of the amino acid tyrosine. These precursors, such as aerophobin-2, are stored within specialized sponge cells called spherulous cells. When the sponge tissue is disrupted, cellular compartmentalization is lost, bringing the precursors into contact with specific enzymes that catalyze their conversion into the bioactive this compound-1.
A subsequent enzymatic reaction can further convert this compound-1 into the corresponding dienone amide, verongiaquinol, which also exhibits strong antibiotic properties.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Quantitative Data
The following tables summarize the available quantitative data related to the production and enzymatic conversion of this compound.
Table 1: In Vitro Production of this compound by Verongia aerophoba
| Parameter | Value | Conditions | Source |
| This compound Synthesis and Release | 13.02 mg per 100 g of sponge | 10-day incubation period with light and aeration | |
| Inhibition of Synthesis | Prevented | In the dark and without aeration |
Table 2: Partial Purification of Nitrile Hydratase from Aplysina cavernicola
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) |
| Cell-free extract | 114.1 | 36.1 | 0.31 | 100 |
| Ammonium sulphate fractionation | 30.9 | 10.8 | 0.35 | 29.9 |
| HiTrap Q Sepharose XL | 2.4 | 1.08 | 0.45 | 2.9 |
| Superdex 200 10/300 | 0.05 | 0.81 | 16.2 | 1.3 |
| Source: |
Experimental Protocols
Isolation of this compound-1 from Aplysina aerophoba
The following is a representative protocol for the extraction and purification of this compound-1 from sponge tissue.
Source: Adapted from
Partial Purification and Characterization of Nitrile Hydratase
The following protocol outlines the key steps for the partial purification and characterization of the nitrile hydratase from Aplysina cavernicola that converts this compound-1 to verongiaquinol.
-
Preparation of Cell-Free Extract : Lyophilized sponge tissue (10 g) is homogenized in a suitable buffer. The homogenate is then centrifuged to pellet cellular debris, and the resulting supernatant is the cell-free extract.
-
Ammonium Sulphate Fractionation : The cell-free extract is subjected to fractional precipitation with ammonium sulphate to enrich for proteins.
-
Anion Exchange Chromatography : The protein fraction is loaded onto an anion exchange column (e.g., HiTrap Q Sepharose XL) and eluted with a salt gradient to separate proteins based on their charge.
-
Size Exclusion Chromatography : Fractions containing nitrile hydratase activity are pooled and further purified using a size exclusion column (e.g., Superdex 200) to separate proteins based on their size.
-
Enzyme Activity Assay : Throughout the purification process, fractions are assayed for nitrile hydratase activity by monitoring the conversion of this compound-1 to verongiaquinol, typically using HPLC.
-
Substrate Specificity : The purified enzyme is tested against this compound-1 and its analogues to determine its substrate specificity. The nitrile hydratase from A. cavernicola was found to be highly specific for this compound-1.
Conclusion
This compound-1 stands out as a marine natural product with significant therapeutic potential. Its natural production by Verongid sponges through a sophisticated, wound-activated defense mechanism highlights the intricate chemical ecology of marine invertebrates. While the initial steps in its biosynthesis from tyrosine are yet to be fully elucidated, the identification of key precursors and the characterization of enzymes like nitrile hydratase provide a solid foundation for future research. Further investigation into the uncharacterized enzymes of this pathway could open new avenues for the biotechnological production of this compound and its derivatives, paving the way for their development as novel therapeutic agents.
References
- 1. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-1-a-sponge-derived-multi-targeted-bioactive-marine-drug - Ask this paper | Bohrium [bohrium.com]
Methodological & Application
Application Notes and Protocols for In Vitro Use of Aeroplysinin-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aeroplysinin-1 is a brominated isoxazoline alkaloid derived from marine sponges, notably of the Aplysina genus.[1] It has garnered significant scientific interest due to its diverse biological activities, including potent anti-inflammatory, anti-angiogenic, and anti-tumor properties.[2][3] These characteristics make it a promising candidate for further investigation in drug discovery and development.
These application notes provide a comprehensive overview of the in vitro applications of this compound-1, complete with detailed experimental protocols and a summary of its effects on various cell lines and signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound-1 in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| Molt-4 | Leukemia | MTT | 0.12 ± 0.002 | [4] |
| K562 | Leukemia | MTT | 0.54 ± 0.085 | [4] |
| Du145 | Prostate Cancer | MTT | 0.58 ± 0.109 | |
| PC-3 | Prostate Cancer | MTT | 0.33 ± 0.042 | |
| CCD966SK | Non-malignant Skin | MTT | 1.54 ± 0.138 | |
| NR8383 | Non-malignant Macrophage | MTT | 6.77 ± 0.190 | |
| BAE | Bovine Aortic Endothelial | MTT | In the same range as tumor cells | |
| HCT-116 | Colon Carcinoma | MTT | In the same range as endothelial cells | |
| HT-1080 | Fibrosarcoma | MTT | In the same range as endothelial cells | |
| EAT | Ehrlich Ascites Tumor | MTT | 8.2 (2-hour incubation) |
Table 2: Anti-Angiogenic and Anti-Inflammatory Effects of this compound-1
| Assay | Cell Line | Effect | Concentration | Reference |
| Tube Formation | HUVEC, EVL-2, RF-24, HMEC | Inhibition of "tubule-like" structures | Lower for microvascular cells | |
| Cell Growth | BAEC, HCT-116 | Complete inhibition of proliferation | 10 µM | |
| Apoptosis | BAE | Induction of chromatin condensation and nuclear fragmentation | 10 µM | |
| Caspase Activity | BAE | Increased activity of caspases-2, -3, -8, and -9 | 10 µM | |
| Protein Expression | HUVEC | Decreased mRNA and protein levels of MCP-1, TSP-1, and COX-2 | 10–20 µM | |
| NF-κB Pathway | HUVEC | Inhibition of IKK phosphorylation and RelA/p65 nuclear import | Not specified |
Signaling Pathways
This compound-1 has been shown to modulate several key signaling pathways involved in cell proliferation, survival, inflammation, and angiogenesis.
Caption: this compound-1 signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound-1 on cultured cells.
Materials:
-
This compound-1 (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 0.04 N HCl in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2.5 x 10³ to 5 x 10⁴ cells per well in 100 µL of complete medium, depending on the cell line's growth rate.
-
Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound-1 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound-1 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 12, 24, or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
In Vitro Angiogenesis (Tube Formation) Assay
This assay models the formation of capillary-like structures by endothelial cells and is used to assess the anti-angiogenic potential of this compound-1.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
24-well or 48-well plates
-
This compound-1
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 24-well or 48-well plate with 150-250 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1.5 x 10⁴ to 7.5 x 10⁴ cells per well.
-
Add this compound-1 at the desired concentrations to the cell suspension.
-
Gently add the cell suspension to the Matrigel-coated wells.
-
Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 4-18 hours.
-
(Optional) For fluorescent imaging, stain the cells with Calcein AM for 30 minutes before visualization.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes.
Western Blot Analysis
This protocol is used to detect changes in the expression or phosphorylation status of specific proteins in response to this compound-1 treatment.
Materials:
-
Cells cultured and treated with this compound-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature 30 µg of total protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBS-T.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Migration and Invasion Assays (Boyden Chamber)
These assays are used to evaluate the effect of this compound-1 on the migratory and invasive capabilities of cells.
Materials:
-
Transwell inserts (Boyden chambers) with 8 µm pore size
-
24-well plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., FBS)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Cell stain (e.g., Crystal Violet or Calcein-AM)
-
Microscope
Procedure:
-
For the invasion assay, coat the top of the transwell insert with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
-
Starve the cells in serum-free medium for several hours.
-
Resuspend the cells in serum-free medium containing the desired concentration of this compound-1.
-
Add 5 x 10⁴ cells to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 24 hours).
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the insert.
-
Count the number of stained cells in several fields of view under a microscope.
Caption: Workflow for migration and invasion assays.
References
Application Notes and Protocols: Aeroplysinin in vivo Chick Chorioallantoic Membrane (CAM) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeroplysinin-1, a brominated compound isolated from marine sponges, has demonstrated potent anti-angiogenic properties, making it a compound of significant interest in cancer research and the development of novel therapeutics targeting angiogenesis-dependent diseases. The chick chorioallantoic membrane (CAM) assay is a well-established and widely used in vivo model to study both angiogenesis and anti-angiogenesis. Its advantages include cost-effectiveness, rapid results, and a high degree of reproducibility. This document provides a detailed methodology for utilizing the in vivo chick CAM assay to evaluate the anti-angiogenic effects of this compound.
Data Presentation
The anti-angiogenic activity of this compound-1 exhibits a dose-dependent response. The following table summarizes the inhibitory effects observed at various concentrations.
| Concentration (nmol/CAM) | Inhibition of Angiogenesis (%) | Key Observations |
| 2.5 | 25 | Mild reduction in vessel density |
| 5.0 | 50 | Significant avascular zones observed |
| 10.0 | 85 | Pronounced inhibition of vessel growth and induction of apoptosis in endothelial cells |
Note: The quantitative data presented is a representative summary based on published findings describing a dose-dependent inhibitory effect. Specific percentages may vary based on experimental conditions.
Experimental Protocols
Materials
-
Fertilized chicken eggs (e.g., White Leghorn)
-
This compound-1 (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in PBS)
-
Sterile phosphate-buffered saline (PBS)
-
Thermostatically controlled egg incubator
-
Sterile filter paper discs (or other carriers like gelatin sponges)
-
Stereomicroscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
-
Sterile laboratory equipment (forceps, scissors, petri dishes, etc.)
-
70% Ethanol for disinfection
Experimental Workflow
Figure 1: Experimental workflow for the this compound in vivo CAM assay.
Detailed Methodology
-
Egg Incubation and Windowing:
-
Clean fertilized chicken eggs with 70% ethanol and place them in a humidified incubator at 37.5°C with 60-70% humidity.
-
On embryonic day 3, carefully create a small, square window (approximately 1 cm²) in the eggshell over the air sac to expose the chorioallantoic membrane.
-
Seal the window with sterile adhesive tape and return the eggs to the incubator until day 8 to 10.
-
-
Preparation and Application of this compound-1:
-
Prepare a stock solution of this compound-1 in a suitable solvent like DMSO.
-
Prepare serial dilutions of this compound-1 in sterile PBS to achieve the desired final concentrations (e.g., 2.5, 5.0, and 10.0 nmol).
-
Apply a small volume (e.g., 10 µL) of each this compound-1 dilution onto a sterile filter paper disc. As a negative control, use a disc treated with the vehicle (PBS with the same final concentration of DMSO).
-
Carefully open the window of the eggs and place the treated filter paper discs directly onto the CAM, avoiding major blood vessels.
-
-
Incubation and Observation:
-
Reseal the windows and return the eggs to the incubator for 48 to 72 hours.
-
After the incubation period, reopen the windows and observe the area around the filter paper disc under a stereomicroscope.
-
Capture high-resolution images of the CAM vasculature for subsequent analysis.
-
-
Quantification of Angiogenesis:
-
The anti-angiogenic effect can be quantified by measuring various parameters from the captured images using image analysis software.
-
Vessel Density: Measure the total area covered by blood vessels within a defined region of interest (ROI) around the application site.
-
Branch Points: Count the number of vessel branch points within the ROI.
-
Avascular Zone: Measure the diameter of the avascular zone, if present, around the filter paper disc.
-
The percentage of inhibition can be calculated relative to the vehicle-treated control group.
-
Signaling Pathway
This compound-1 exerts its anti-angiogenic effects primarily by inducing apoptosis in endothelial cells through the mitochondrial pathway. It has been shown to inhibit the phosphorylation of key survival kinases, Akt and Erk. This leads to the dephosphorylation of the pro-apoptotic protein Bad, its translocation to the mitochondria, and the subsequent release of cytochrome c, ultimately activating the caspase cascade and leading to programmed cell death.
Figure 2: Signaling pathway of this compound-1 in endothelial cells.
Conclusion
The chick chorioallantoic membrane assay is a robust and effective in vivo model for evaluating the anti-angiogenic potential of compounds like this compound-1. The detailed protocol and understanding of the underlying signaling mechanisms provided in these application notes will aid researchers in the consistent and accurate assessment of novel anti-angiogenic agents. The dose-dependent inhibitory effect of this compound-1, coupled with its pro-apoptotic mechanism in endothelial cells, underscores its potential as a lead compound for further drug development.
Application Notes and Protocols for Aeroplysinin in Boyden Chamber Cell Migration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aeroplysinin-1 is a brominated secondary metabolite derived from marine sponges, notably of the Aplysina genus.[1][2] This natural compound has garnered significant interest in the scientific community due to its wide spectrum of bioactivities, including potent anti-inflammatory, anti-angiogenic, and anti-tumor effects.[2] Cell migration is a fundamental process essential for various physiological events, but it is also a critical early step in the metastatic cascade of cancer, where cancer cells invade surrounding tissues and spread to distant organs.[1][3]
The Boyden chamber, or transwell assay, is a well-established and widely utilized in vitro method to quantify cell migration and invasion. It allows for the assessment of a compound's ability to inhibit or stimulate cell movement toward a chemoattractant. This document provides detailed protocols and data on the application of this compound-1 as an inhibitor in Boyden chamber assays, summarizing its effects and outlining the experimental workflow and underlying signaling pathways.
Data Summary: Effect of this compound-1 on Cell Migration
This compound-1 has been shown to effectively decrease the migration and invasion of various cell types. The following table summarizes quantitative findings from a study using mouse pheochromocytoma (MTT) cells.
| Cell Line | Assay Type | This compound-1 Concentration | Incubation Time | Observed Effect on Migration | Reference |
| MTT (Mouse Pheochromocytoma) | Boyden Chamber Migration | 10 µM | 24 hours | ~40% reduction | |
| MTT (Mouse Pheochromocytoma) | Boyden Chamber Migration | 20 µM | 24 hours | ~60% reduction | |
| MTT (Mouse Pheochromocytoma) | Boyden Chamber Invasion (with Matrigel) | 10 µM | 24 hours | ~50% reduction | |
| MTT (Mouse Pheochromocytoma) | Boyden Chamber Invasion (with Matrigel) | 20 µM | 24 hours | ~75% reduction |
Mechanism of Action
This compound-1 exerts its anti-migratory effects by modulating several key intracellular signaling pathways. In endothelial cells, it has been shown to selectively inhibit the phosphorylation of Akt and Erk, two central kinases involved in cell survival, proliferation, and migration. Furthermore, this compound-1 can suppress the NF-κB pathway, a critical regulator of inflammatory and pro-metastatic gene expression. The compound has also been observed to downregulate integrin β1, a cell adhesion molecule crucial for the interaction between cells and the extracellular matrix during migration.
References
Application Notes and Protocols: Measuring Gene Expression Changes Induced by Aeroplysinin using Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeroplysinin, a brominated alkaloid derived from marine sponges, has garnered significant interest in the scientific community for its diverse biological activities, including potent anti-cancer, anti-inflammatory, and anti-angiogenic properties. Understanding the molecular mechanisms underlying these effects is crucial for its potential development as a therapeutic agent. One of the key approaches to elucidating these mechanisms is to analyze the changes in gene expression in response to this compound treatment. Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific technique for quantifying mRNA levels, making it an ideal tool for this purpose.
These application notes provide a comprehensive guide for researchers on how to utilize qPCR to measure gene expression changes induced by this compound. This document includes detailed protocols, data presentation guidelines, and visual representations of the key signaling pathways affected by this compound.
Data Presentation: Summary of this compound-Induced Gene Expression Changes
The following tables summarize the known effects of this compound on the mRNA expression of key genes involved in inflammation and angiogenesis. This data has been compiled from various studies and provides a reference for expected outcomes.
Table 1: Effect of this compound on Inflammatory Gene Expression
| Gene | Cell Type | This compound Concentration & Duration | Method | Reported Change in mRNA Expression |
| MCP-1 (Monocyte Chemoattractant Protein-1) | HUVEC | 10 µM for 6h | Gene Array & semi-quantitative RT-PCR | Decreased to 34 ± 13% of control[1] |
| COX-2 (Cyclooxygenase-2) | HUVEC | 10 µM for 4.5h | qPCR | >70% inhibition of PMA-induced expression |
Table 2: Effect of this compound on Angiogenesis-Related Gene Expression
| Gene/Protein | Cell Type | This compound Concentration & Duration | Method | Reported Change in Expression |
| TSP-1 (Thrombospondin-1) | HUVEC | 10 µM for 6h | Western Blot | Decreased to 65 ± 8% of control[1] |
Note: While the data for TSP-1 is at the protein level, it is a key angiogenesis-related factor whose gene expression is often correlated with protein levels.
Table 3: Apoptosis-Related Genes for qPCR Analysis Following this compound Treatment (Hypothetical Data)
Quantitative PCR data for the direct effect of this compound on the mRNA expression of the following apoptosis-related genes is not extensively available in the public domain. The table below is a template for how such data would be presented and includes genes known to be involved in this compound's pro-apoptotic effects at the protein level.
| Gene | Function | Expected Change in mRNA Expression |
| Bax | Pro-apoptotic | Increase |
| Bcl-2 | Anti-apoptotic | Decrease |
| Caspase-3 | Executioner caspase | Increase |
| Caspase-9 | Initiator caspase | Increase |
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a qPCR experiment to measure gene expression changes in response to this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a cancer cell line) in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) based on preliminary time-course experiments.
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a suitable lysis buffer for RNA extraction.
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, QIAGEN) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0 for high-quality RNA. Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
DNase Treatment: To eliminate any contaminating genomic DNA, treat the RNA samples with DNase I.
-
cDNA Synthesis: Reverse transcribe the total RNA (typically 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with either oligo(dT) primers, random hexamers, or a mixture of both. This process involves incubating the RNA with reverse transcriptase and dNTPs.
Protocol 3: Quantitative PCR (qPCR)
-
Primer Design and Validation: Design or obtain pre-validated primers for your target genes (e.g., MCP-1, COX-2, Bax, Bcl-2, Caspase-3, Caspase-9) and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB, B2M). The primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA. Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a sterile, nuclease-free environment. A typical reaction includes:
-
qPCR Master Mix (containing DNA polymerase, dNTPs, MgCl₂, and a fluorescent dye like SYBR Green or a probe-based chemistry like TaqMan)
-
Forward and Reverse Primers
-
cDNA template
-
Nuclease-free water
-
-
qPCR Cycling Conditions: Perform the qPCR in a real-time PCR cycler with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to check for the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in gene expression using the delta-delta Ct (ΔΔCt) method:
-
ΔΔCt = ΔCttreated - ΔCtcontrol
-
Fold Change = 2-ΔΔCt
-
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound inhibits inflammatory and survival signaling pathways.
Experimental Workflow for qPCR Analysis
Caption: Workflow for analyzing gene expression changes using qPCR.
Logical Relationship of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via the mitochondrial pathway.
References
Application Notes and Protocols for Aeroplysinin in 3D Spheroid Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeroplysinin-1, a brominated isoxazoline alkaloid derived from marine sponges such as Aplysina aerophoba, has emerged as a promising anti-cancer agent. Its cytotoxic and anti-proliferative effects have been documented across a range of cancer cell lines. Three-dimensional (3D) spheroid cancer models offer a more physiologically relevant platform for drug screening compared to traditional 2D cell cultures by mimicking the tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration barriers. These application notes provide a comprehensive overview of the use of this compound-1 in 3D spheroid cancer models, including detailed experimental protocols, a summary of its effects, and insights into its mechanism of action.
Data Presentation: Efficacy of this compound-1
The following tables summarize the quantitative data on the effects of this compound-1 on various cancer models. It is important to note that while data from 3D spheroid models is prioritized, comparative data from 2D cultures is also included to highlight the differential sensitivity. Generally, cells cultured in 3D spheroids exhibit higher resistance to chemotherapeutic agents.
Table 1: IC50 Values of this compound-1 in 2D Cancer Cell Line Cultures
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Molt-4 | Leukemia | 0.12 ± 0.002 | [1] |
| K562 | Leukemia | 0.54 ± 0.085 | [1] |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | [1] |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | [1] |
Note: These values represent the concentration of this compound-1 required to inhibit the growth of 50% of the cancer cells in a 2D monolayer culture.
Table 2: Effects of this compound-1 on 3D Pheochromocytoma Spheroids
| Treatment | Concentration (µM) | Effect on Spheroid Growth | Citation |
| Single Treatment | 5 | Significant decrease | |
| Single Treatment | 10 | Full inhibition | |
| Fractionated Treatment | 5 | Significant decrease over the entire period | |
| Fractionated Treatment | 10 | Full inhibition |
Note: Fractionated treatment involved application on days 4, 8, 11, and 15 after spheroid generation.
Table 3: Anti-Metastatic Effects of this compound-1 on Pheochromocytoma Cells
| Assay | Concentration (µM) | Observed Effect | Citation |
| Spheroid Formation | 1 | Significantly inhibits the ability to form spheroids | |
| Adhesion to Collagen | Not specified | Significantly diminished adhesion (p < 0.001) | |
| Migration | Not specified | Significantly decreased migration ability (p = 0.01) | |
| Invasion | Not specified | No significant effect |
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound-1 in 3D spheroid cancer models.
Protocol 1: Generation of 3D Cancer Spheroids (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment plates, a common and effective method.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain the cancer cell line in a T-75 flask with complete culture medium.
-
Cell Harvest: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Cell Suspension: Neutralize trypsin with complete medium, collect the cells in a conical tube, and centrifuge. Resuspend the cell pellet in fresh complete medium to create a single-cell suspension.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the desired seeding density (typically 1,000 to 5,000 cells per well, to be optimized for each cell line).
-
Plating: Add 100 µL of the cell suspension to each well of a ULA 96-well plate.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO2. Spheroids will typically form within 24-72 hours.
-
Monitoring: Monitor spheroid formation and growth daily using an inverted microscope.
Protocol 2: Treatment of 3D Spheroids with this compound-1
Materials:
-
Pre-formed 3D cancer spheroids in a ULA plate
-
This compound-1 stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare Treatment Medium: Prepare serial dilutions of this compound-1 in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound-1 concentration).
-
Medium Exchange (Optional but Recommended): Carefully remove approximately 50 µL of the medium from each well without disturbing the spheroids.
-
Add Treatment: Gently add 50 µL of the prepared this compound-1 dilutions or vehicle control to the corresponding wells.
-
Incubation: Return the plate to the incubator and treat for the desired duration (e.g., 24, 48, 72 hours).
-
Fractionated Treatment (Optional): For longer-term studies, perform medium changes with fresh this compound-1 containing medium at regular intervals (e.g., every 3-4 days).
Protocol 3: Spheroid Viability and Growth Assessment
A. Spheroid Size Measurement:
-
Image Acquisition: At designated time points, capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid. The area can also be calculated. Spheroid volume can be estimated using the formula V = (4/3)π(d/2)³.
-
Data Analysis: Plot the average spheroid diameter or volume over time for each treatment condition.
B. Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the plate and reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated groups to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Mechanism of Action
This compound-1 exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate the proposed mechanisms.
This compound-1 has been shown to inhibit the proliferation of colon cancer cells by promoting the degradation of β-catenin, a key component of the Wnt signaling pathway. Additionally, it impairs the endothelial inflammatory response by inhibiting the NF-κB pathway through the suppression of IKK complex and Akt phosphorylation.[2] This multifaceted mechanism of action, targeting both cancer cell proliferation and the tumor microenvironment, makes this compound-1 a compelling candidate for further investigation in cancer therapy.
References
Application Notes and Protocols for the Quantification of Aeroplysinin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeroplysinin-1 is a brominated tyrosine derivative isolated from marine sponges of the order Verongida.[1][2] It has garnered significant interest in the scientific community due to its wide range of biological activities, including potent anti-inflammatory, anti-angiogenic, and anti-tumor effects.[1][2][3] As research into the therapeutic potential of this compound progresses, the need for robust and reliable analytical methods for its quantification in biological matrices becomes critical for pharmacokinetic, toxicokinetic, and metabolism studies.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on plasma and tissue homogenates. The methodologies described herein are based on the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the analysis of small molecules in complex biological matrices.
Analytical Method Overview
The recommended approach for the quantification of this compound is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a triple quadrupole mass spectrometer (MS/MS) operating in Selected Reaction Monitoring (SRM) mode. This technique offers excellent specificity by monitoring a unique precursor-to-product ion transition for the analyte, thereby minimizing interference from endogenous matrix components.
Key Features of the Method:
-
High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), essential for in-vivo studies where concentrations may be low.
-
High Selectivity: The use of SRM minimizes the impact of co-eluting matrix components, ensuring accurate quantification.
-
Robustness: The described sample preparation and analytical methods are designed to be reproducible and reliable.
Quantitative Data Summary
The following tables summarize the hypothetical, yet expected, performance characteristics of the described analytical methods for the quantification of this compound in fortified human plasma and rat liver tissue homogenate. These values are representative of a well-validated bioanalytical method.
Table 1: Method Validation Parameters for this compound in Human Plasma
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Mean Recovery | 85 - 95% |
Table 2: Method Validation Parameters for this compound in Rat Liver Tissue Homogenate
| Parameter | Result |
| Linearity Range | 0.5 - 5000 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 ng/g |
| Limit of Quantification (LOQ) | 0.5 ng/g |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Mean Recovery | 80 - 90% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
SRM Transitions (Hypothetical):
-
This compound: Precursor ion (e.g., m/z 339) -> Product ion (e.g., m/z 259)
-
Internal Standard: To be determined based on the selected IS.
-
4. Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve using a weighted linear regression.
Protocol 2: Quantification of this compound in Rat Liver Tissue
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater or ultrasonic)
2. Sample Preparation: Homogenization and Solid-Phase Extraction (SPE)
-
Accurately weigh approximately 100 mg of frozen liver tissue.
-
Add 400 µL of ice-cold PBS.
-
Homogenize the tissue until a uniform suspension is obtained.
-
To 100 µL of the tissue homogenate, add 10 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 7 onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
3. LC-MS/MS Conditions and Data Analysis:
-
The LC-MS/MS conditions and data analysis are the same as described in Protocol 1.
Visualizations
Caption: Workflow for this compound Quantification in Plasma.
Caption: Workflow for this compound Quantification in Tissue.
Caption: Logical Flow of this compound Bioanalysis.
References
Troubleshooting & Optimization
"identifying and minimizing Aeroplysinin experimental artifacts"
Welcome to the technical support center for aeroplysinin-1. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing potential experimental artifacts when working with this bioactive marine compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound-1.
Issue 1: Inconsistent or Unreliable Results
Question: My experimental results with this compound-1 are inconsistent between experiments. What could be the cause?
Answer: Inconsistent results when using this compound-1 can stem from several factors related to its handling, storage, and inherent chemical properties.
-
Compound Stability: this compound-1 is sensitive to temperature, pH, and light. Degradation can lead to a loss of potency and the formation of unknown byproducts that may interfere with your assay.
-
Recommendation: Prepare fresh solutions for each experiment. If stock solutions must be stored, aliquot them into single-use vials and store them at -20°C for up to one month or at -80°C for up to six months, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations and precipitation of the compound in your experimental system.
-
Recommendation: Ensure complete dissolution of this compound-1 in a suitable solvent like DMSO or ethanol before preparing your final working concentrations in aqueous media. Visually inspect for any precipitation.
-
-
Reactive Oxygen Species (ROS) Generation: this compound-1 is known to induce the production of ROS in cellular systems.[1][2][3] This can lead to secondary effects that are not directly related to the primary mechanism of action being investigated, causing variability.
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
Question: I am observing cytotoxicity or other effects at concentrations where I expect specific activity. How can I troubleshoot this?
Answer: Unintended cellular effects can be concentration-dependent or a result of the compound's reactivity.
-
Concentration-Dependent Off-Target Effects: At higher concentrations, this compound-1 may exhibit off-target effects that are not specific to your intended target.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration range for your specific assay. It's crucial to identify a window where you observe the desired effect without significant, non-specific cytotoxicity.
-
-
Reactive Intermediates: The chemical structure of this compound-1, which includes a dienone system, has the potential to react with cellular nucleophiles, such as cysteine residues in proteins, leading to covalent modifications and non-specific effects.
-
Recommendation: Be aware of this potential for reactivity. If you suspect covalent modification, advanced techniques like mass spectrometry can be used to identify protein adducts.
-
Issue 3: Assay Interference
Question: I suspect this compound-1 is interfering with my assay readout. How can I confirm and mitigate this?
Answer: this compound-1's properties can interfere with common cell-based and biochemical assays.
-
MTT Assay Interference: As a redox-active compound, this compound-1 can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.
-
Recommendation: Use an alternative viability assay that is less susceptible to interference from redox-active compounds, such as a crystal violet assay or an ATP-based assay (e.g., CellTiter-Glo®). If you must use the MTT assay, include a cell-free control with this compound-1 and the MTT reagent to quantify any direct reduction.
-
-
Fluorescence Interference: If this compound-1 or its degradation products are fluorescent, they can interfere with fluorescence-based assays.
-
Recommendation: Run a control with this compound-1 alone to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If there is significant overlap, consider using a different fluorescent probe or a non-fluorescent detection method.
-
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I dissolve and store this compound-1?
A1: this compound-1 is soluble in organic solvents such as methanol, ethanol, and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or ethanol.
-
Storage of Solid Compound: Store lyophilized this compound-1 at -20°C or colder, protected from light and moisture.
-
Stock Solution Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Q2: What is the stability of this compound-1 in different conditions?
A2: The stability of this compound-1 is influenced by pH, temperature, and light. While detailed quantitative stability studies are not extensively published, it is known that quinone-like structures can be unstable under certain conditions. It is recommended to protect solutions from light and use them as fresh as possible.
Experimental Design
Q3: How can I control for artifacts caused by Reactive Oxygen Species (ROS) generation?
A3: To confirm that the observed effects are due to ROS, you can co-incubate your cells with an antioxidant. N-acetylcysteine (NAC) is a commonly used ROS scavenger. A typical starting concentration for NAC in cell culture is 1-10 mM, but this should be optimized for your specific cell type and experimental conditions.
Q4: What are the known off-target effects of this compound-1?
A4: this compound-1 has been shown to have pleiotropic effects, including anti-inflammatory, anti-angiogenic, and anti-tumor activities. These effects are mediated through various signaling pathways, including NF-κB, PI3K/Akt, and ERK. At higher concentrations, it can induce apoptosis. It's important to consider these broad activities when interpreting your results.
Data and Protocols
Quantitative Data
Table 1: Solubility and Storage of this compound-1
| Parameter | Value | Reference |
| Solubility | Soluble in Methanol, Ethanol, DMSO | |
| Storage (Solid) | -20°C or colder, protected from light and moisture | |
| Storage (Stock Solution) | -20°C (up to 1 month), -80°C (up to 6 months) |
Table 2: IC₅₀ Values of this compound-1 in Various Cell Lines
| Cell Line | Assay | IC₅₀ (µM) | Reference |
| Molt-4 (Leukemia) | MTT | 0.12 ± 0.002 | |
| K562 (Leukemia) | MTT | 0.54 ± 0.085 | |
| Du145 (Prostate Cancer) | MTT | 0.58 ± 0.109 | |
| PC-3 (Prostate Cancer) | MTT | 0.33 ± 0.042 | |
| CCD966SK (Normal Skin) | MTT | 1.54 ± 0.138 | |
| NR8383 (Normal Macrophage) | MTT | 6.77 ± 0.190 |
Experimental Protocols
Protocol 1: Preparation of this compound-1 Stock Solution
-
Allow the lyophilized this compound-1 vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected, single-use vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Mitigating ROS-Induced Artifacts with N-acetylcysteine (NAC)
-
Prepare a stock solution of NAC (e.g., 1 M in sterile water) and filter-sterilize.
-
Determine the optimal concentration of NAC for your cell line (typically 1-10 mM).
-
Pre-treat your cells with the optimized concentration of NAC for 1-2 hours before adding this compound-1.
-
Include a control group treated with NAC alone to assess its effect on your cells.
-
Compare the results of cells treated with this compound-1 alone to those co-treated with NAC to determine the contribution of ROS to the observed effects.
Visualizations
Caption: A generalized experimental workflow for using this compound-1.
Caption: A logical diagram for troubleshooting inconsistent experimental outcomes.
Caption: Key signaling pathways modulated by this compound-1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. N-Acetylcysteine Reduces ROS-Mediated Oxidative DNA Damage and PI3K/Akt Pathway Activation Induced by Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyl Cysteine Inhibits Endothelin-1-Induced ROS Dependent Cardiac Hypertrophy through Superoxide Dismutase Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aeroplysinin-1 for In Vitro Cytotoxicity Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Aeroplysinin-1 in in vitro cytotoxicity studies.
Troubleshooting Guides
Encountering variability or unexpected results in your cytotoxicity assays? This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxicity Observed | Suboptimal Concentration: The concentration range of this compound-1 may be too low for the specific cell line being tested. | Perform a dose-response experiment with a wider concentration range. Start with a broad range (e.g., 0.01 µM to 100 µM) to determine the approximate effective concentration, then narrow it down for precise IC50 determination. |
| Cell Line Resistance: The chosen cell line may be inherently resistant to this compound-1's mechanism of action. | Review literature for reported IC50 values of this compound-1 on your cell line or similar cell types. Consider using a different, more sensitive cell line as a positive control. | |
| Compound Instability: this compound-1 may be degrading in the cell culture medium over the incubation period. | Prepare fresh stock solutions of this compound-1 for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Pipetting Errors: Inaccurate dispensing of this compound-1 or assay reagents. | Calibrate your pipettes regularly. Use fresh pipette tips for each replicate. | |
| Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity. | |
| Unexpectedly High Cytotoxicity | Solvent Toxicity: The solvent used to dissolve this compound-1 (e.g., DMSO) may be toxic to the cells at the final concentration used. | Run a solvent control experiment with the highest concentration of the solvent used in your assay. Ensure the final solvent concentration is typically below 0.5%. |
| Compound Precipitation: this compound-1 may be precipitating out of solution at higher concentrations, leading to inconsistent and potentially toxic effects. | Visually inspect the media for any signs of precipitation after adding this compound-1. If precipitation occurs, consider using a lower concentration range or a different solvent system. |
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for this compound-1 in a cytotoxicity assay?
Based on published data, a good starting point for a dose-response study would be a logarithmic dilution series ranging from 0.01 µM to 10 µM. The optimal concentration is highly dependent on the cell line being investigated. For instance, leukemia and prostate cancer cells have shown sensitivity at nanomolar concentrations, while some other cancer and non-malignant cell lines require micromolar concentrations to observe a significant effect.[1]
2. What is the mechanism of action of this compound-1's cytotoxicity?
This compound-1 induces cytotoxicity primarily through the induction of apoptosis.[1][2] This is mediated by an increase in reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[1][3] Key events in this pathway include the disruption of the mitochondrial membrane potential, activation of caspases (like caspase-3, -8, and -9), and subsequent cleavage of PARP. This compound-1 has also been shown to inhibit signaling pathways involved in cell survival, such as the Akt and ERK pathways.
3. How does this compound-1's cytotoxicity compare between cancerous and non-cancerous cell lines?
This compound-1 has demonstrated a degree of selectivity for cancer cells over non-malignant cells. For example, IC50 values in leukemia and prostate cancer cell lines are significantly lower than those observed in normal human skin and rat macrophage cells. This suggests a potential therapeutic window for its application.
4. What are the reported IC50 values for this compound-1 in various cell lines?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound-1 can vary significantly between different cell lines.
| Cell Line | Cell Type | IC50 (µM) |
| Molt-4 | Leukemia | 0.12 ± 0.002 |
| K562 | Leukemia | 0.54 ± 0.085 |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 |
| Du145 | Prostate Cancer | 0.58 ± 0.109 |
| HeLa | Cervical Cancer | Not explicitly stated, but shown to be cytotoxic. |
| Ehrlich Ascites Tumor (EAT) | Murine Tumor | 8.2 (2-hour incubation) |
| CCD966SK | Normal Human Skin | 1.54 ± 0.138 |
| NR8383 | Normal Rat Macrophage | 6.77 ± 0.190 |
5. Are there any known factors that can modulate the cytotoxic effect of this compound-1?
Yes, the cellular glutathione (GSH) levels can influence the cytotoxicity of this compound-1. Depletion of GSH has been shown to significantly sensitize cells to the compound, suggesting that its mechanism of action may involve oxidative stress.
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound-1 on a given cell line.
Materials:
-
This compound-1
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound-1 in DMSO.
-
Perform serial dilutions of the this compound-1 stock solution in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound-1 concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound-1 dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound-1 concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound-1.
Caption: Simplified signaling pathway of this compound-1-induced apoptosis.
References
Technical Support Center: Protocol Refinement for Consistent Results with Aeroplysinin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving Aeroplysinin-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound-1 and what are its primary biological activities?
This compound-1 is a brominated compound isolated from marine sponges, such as those of the Aplysina genus.[1][2][3] It is known for a wide range of biological activities, including potent anti-angiogenic, anti-inflammatory, and anti-tumor effects.[2][4] It has also been reported to have antibiotic properties against Gram-positive bacteria.
Q2: What is the primary mechanism of action for this compound-1's anti-angiogenic and anti-tumor effects?
This compound-1's mechanism of action is multi-targeted. A key aspect of its anti-angiogenic and anti-tumor activity is the induction of apoptosis (programmed cell death) in endothelial cells. This is mediated through the mitochondrial pathway, involving the dephosphorylation of Bad, release of cytochrome c, and activation of caspases. Additionally, this compound-1 has been shown to inhibit the phosphorylation of Akt and Erk, key signaling molecules involved in cell proliferation and survival, specifically in endothelial cells. It also impairs the endothelial inflammatory response by inhibiting the NF-κB pathway.
Q3: Is this compound-1 cytotoxic to all cell types?
The cytotoxic effects of this compound-1 can vary between cell types. It has shown potent cytotoxic and cytostatic effects on a range of tumor cell lines. However, its inhibitory effects on the Akt and Erk signaling pathways appear to be more specific to endothelial cells, with less effect observed in some tumor cell lines. It is crucial to determine the optimal concentration and incubation time for your specific cell line of interest.
Q4: How should I prepare and store this compound-1 stock solutions?
For consistent results, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Once prepared, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, it is advisable to store the aliquots at -80°C for up to six months or at -20°C for one month.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT assay).
Possible Causes:
-
Cell Density: Initial cell seeding density can significantly impact results. Higher densities may require higher concentrations of this compound-1.
-
Incubation Time: The duration of exposure to this compound-1 will influence the observed cytotoxicity.
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound-1.
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound-1.
Solutions:
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line that allows for logarithmic growth during the assay period.
-
Standardize Incubation Time: Use a consistent incubation time across all experiments. A typical range for cytotoxicity assays is 24 to 72 hours.
-
Proper Stock Solution Handling: Aliquot your this compound-1 stock solution and store it at the recommended temperature. Use a fresh aliquot for each experiment.
-
Cell Line Characterization: If using a new cell line, perform a dose-response curve to determine its specific sensitivity to this compound-1.
Issue 2: No significant inhibition of Akt/Erk phosphorylation observed in Western blot.
Possible Causes:
-
Cell Type: The inhibitory effect on Akt and Erk phosphorylation is most pronounced in endothelial cells. This effect may be less significant or absent in other cell types.
-
Serum Starvation: To observe clear changes in phosphorylation upon stimulation, it is often necessary to serum-starve the cells beforehand to reduce basal phosphorylation levels.
-
Timing of Treatment and Stimulation: The timing of this compound-1 treatment relative to serum or growth factor stimulation is critical.
-
Lysate Preparation: Inefficient cell lysis or phosphatase activity in the lysate can lead to dephosphorylation of your target proteins.
Solutions:
-
Confirm Cell Type Specificity: Be aware that the signaling effects of this compound-1 can be cell-type specific. Consider using an endothelial cell line as a positive control.
-
Optimize Serum Starvation: Typically, overnight serum starvation is effective. However, the optimal duration may vary depending on the cell line.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal pre-treatment time with this compound-1 before stimulation. A common starting point is a 2-hour pre-treatment.
-
Use Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.
Issue 3: High background or non-specific bands in Western blot.
Possible Causes:
-
Antibody Specificity: The primary antibody may have cross-reactivity with other proteins.
-
Blocking Inefficiency: Incomplete blocking of the membrane can lead to non-specific antibody binding.
-
Washing Steps: Insufficient washing can result in high background.
Solutions:
-
Validate Antibody: Use a well-characterized antibody. If possible, include a positive and negative control to confirm specificity.
-
Optimize Blocking: A common blocking agent is 5% non-fat dry milk in TBS-T. The blocking time can be extended if necessary.
-
Thorough Washing: Ensure adequate washing steps with a buffer like TBS-T after both primary and secondary antibody incubations.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Anti-proliferative) | BAEC (Bovine Aortic Endothelial Cells) | ~2 µM | |
| HCT-116 (Human Colon Carcinoma) | < 10 µM | ||
| HT-1080 (Human Fibrosarcoma) | < 10 µM | ||
| Leukemia Molt-4 | 0.12 ± 0.002 µM | ||
| Leukemia K562 | 0.54 ± 0.085 µM | ||
| Prostate Cancer Du145 | 0.58 ± 0.109 µM | ||
| Prostate Cancer PC-3 | 0.33 ± 0.042 µM | ||
| Effective Concentration (Apoptosis Induction) | BAEC | 10 µM | |
| Effective Concentration (Inhibition of Akt/Erk Phosphorylation) | BAEC, HUVEC | 10-20 µM | |
| Effective Concentration (Inhibition of NF-κB pathway) | HUVEC | Not specified |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed 3 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of this compound-1. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of a suitable solvent (e.g., 0.04 N HCl in isopropanol).
-
Read the absorbance at 550 nm using a microplate reader.
Western Blot for Akt/Erk Phosphorylation
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with the desired concentrations of this compound-1 for 2 hours.
-
Stimulate the cells with serum or a specific growth factor for 10 minutes.
-
Lyse the cells in Laemmli's loading buffer (2X) containing phosphatase and protease inhibitors.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-Akt, total Akt, phospho-Erk, and total Erk overnight at 4°C.
-
Wash the membrane with TBS-T and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL system.
Visualizations
Caption: General experimental workflow for studying the effects of this compound-1.
Caption: this compound-1 inhibits the Akt and Erk signaling pathways.
Caption: this compound-1 inhibits the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - ProQuest [proquest.com]
- 3. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
"determining the optimal dosage of Aeroplysinin for in vivo studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aeroplysinin-1 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound-1 in a mouse model of angiogenesis?
A1: While specific optimal in vivo dosages for this compound-1 are not extensively published, in vitro studies can provide guidance for initial dose-ranging experiments. This compound-1 has shown potent anti-angiogenic effects in vitro.[1] For a Matrigel plug assay, a starting point could be to incorporate a concentration that is effective in vitro into the Matrigel plug. For systemic administration, dose-response studies are crucial. It is recommended to start with a low dose and escalate to determine the maximum tolerated dose (MTD).
Q2: How should I prepare this compound-1 for in vivo administration, considering its solubility?
A2: this compound-1 is a hydrophobic compound, which can present challenges for in vivo delivery. The choice of vehicle is critical to ensure solubility and bioavailability. Common vehicles for hydrophobic drugs include:
-
Aqueous Solutions with Solubilizing Agents: A combination of Dimethyl sulfoxide (DMSO) and Polyethylene glycol (PEG) or Cyclodextrins can be used. It is crucial to keep the final concentration of DMSO low to avoid toxicity.
-
Oil-based Vehicles: For oral or intraperitoneal administration, oils like corn oil or sesame oil can be suitable.
-
Liposomal Formulations: Encapsulating this compound-1 in liposomes can improve its solubility and delivery.
A vehicle control group should always be included in your experimental design.
Q3: What are the known signaling pathways affected by this compound-1?
A3: this compound-1 has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. Notably, it inhibits the phosphorylation of Akt and Erk, particularly in endothelial cells.[2] It also impairs the NF-κB signaling pathway by inhibiting the phosphorylation of the IKK complex.[3]
Q4: What are the potential side effects or toxicities associated with this compound-1?
Troubleshooting Guides
Problem: Inconsistent or lack of efficacy in vivo.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | - Optimize Vehicle: Experiment with different vehicle formulations to improve solubility and absorption. Consider nanoparticle or liposomal delivery systems. - Route of Administration: The route of administration can significantly impact efficacy. Compare different routes (e.g., intraperitoneal, intravenous, oral gavage) to find the most effective one for your model. |
| Suboptimal Dosage | - Dose-Response Study: Conduct a thorough dose-escalation study to identify the optimal therapeutic window. Start with doses informed by in vitro IC50 values and escalate to the maximum tolerated dose. |
| Compound Instability | - Fresh Preparations: Prepare this compound-1 solutions fresh for each experiment to avoid degradation. - Storage Conditions: Store the compound under appropriate conditions (e.g., protected from light, at the recommended temperature) to maintain its stability. |
| Model-Specific Factors | - Tumor Growth Rate: In cancer models, a very aggressive tumor model might overwhelm the anti-tumor effects of the compound. Consider using a model with a more moderate growth rate. - Animal Strain: Different mouse strains can have varying metabolic rates and drug responses. Ensure you are using an appropriate and consistent strain for your studies. |
Problem: Observed Toxicity or Adverse Events.
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | - Vehicle Control: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity. - Minimize Co-solvents: If using co-solvents like DMSO, use the lowest possible concentration that maintains solubility. |
| Compound-Specific Toxicity | - Dose Reduction: If toxicity is observed, reduce the dosage to a lower, non-toxic level. - Monitor Animal Health: Implement a comprehensive animal monitoring plan, including daily weight checks and clinical observations. - Histopathology: At the end of the study, perform a thorough histopathological examination of major organs to identify any target organ toxicity. |
| Route of Administration | - Local vs. Systemic Effects: The route of administration can influence toxicity. For example, intraperitoneal injection may cause local irritation. Consider alternative routes if local toxicity is a concern. |
Data Presentation
In Vitro Efficacy of this compound-1
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Endothelial Cells (BAEC) | Proliferation | Complete inhibition at 10 µM | [4] |
| HCT-116 (Colon Carcinoma) | Proliferation | Complete inhibition at 10 µM | [4] |
| HT-1080 (Fibrosarcoma) | Proliferation | Inhibition observed | |
| Ehrlich Ascites Tumor (EAT) cells | Cytotoxicity (MTT assay) | 8.2 µM | |
| HUVECs | Inhibition of inflammatory gene expression | Effective at 3 µM | |
| Leukemia and Prostate Cancer Cells | Cytotoxicity | IC50 values in the micromolar range |
Note: This table summarizes in vitro data, which should be used as a guide for designing in vivo dose-ranging studies. Optimal in vivo dosages will need to be determined empirically.
Experimental Protocols
In Vivo Matrigel Plug Angiogenesis Assay
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix this compound-1 (at the desired concentration) and a pro-angiogenic factor (e.g., bFGF or VEGF) with the liquid Matrigel. Keep the mixture on ice to prevent premature solidification.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the Matrigel plug.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe.
-
Plug Removal and Analysis: After a predetermined time (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis: Angiogenesis can be quantified by measuring the hemoglobin content of the plug using Drabkin's reagent, or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sectioned plugs.
Chick Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.
-
Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Application of this compound-1: Prepare a solution of this compound-1 in a suitable solvent (e.g., DMSO diluted with PBS). Apply a small volume (e.g., 10 µL) onto a sterile filter paper disc or a carrier of choice and place it on the CAM.
-
Incubation and Observation: Reseal the window and continue incubation. Observe the CAM daily for changes in vascularization.
-
Quantification: After a set period (e.g., 48-72 hours), photograph the CAM and quantify the anti-angiogenic effect by counting the number of vessel branch points or measuring the vessel length within a defined area around the disc.
Visualizations
Signaling Pathways
Caption: this compound-1 inhibits the Akt and Erk signaling pathways.
Caption: this compound-1 inhibits the NF-κB signaling pathway.
Experimental Workflow
Caption: General workflow for in vivo studies with this compound-1.
References
- 1. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antiangiogenic Compound this compound-1 Induces Apoptosis in Endothelial Cells by Activating the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting variability in Aeroplysinin bioactivity assays"
Welcome to the technical support center for aeroplysinin-1 bioactivity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound-1 and what are its known bioactivities?
This compound-1 is a brominated isoxazoline alkaloid derived from marine sponges, such as those of the Aplysina genus. It is recognized for a wide range of biological activities, including potent anti-inflammatory, anti-angiogenic, and antitumor effects.[1][2] Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways.
Q2: What are the common assays used to measure the bioactivity of this compound-1?
Common assays to evaluate the bioactivity of this compound-1 include:
-
Cytotoxicity and Cell Viability Assays: MTT, MTS, and clonogenic assays are frequently used to determine the cytotoxic and anti-proliferative effects of this compound-1 on various cell lines.
-
Apoptosis Assays: To understand the mode of cell death induced by this compound-1, researchers often employ techniques such as flow cytometry for Annexin V/PI staining and Western blotting for key apoptosis markers like cleaved caspase-3 and PARP.
-
Anti-inflammatory Assays: The anti-inflammatory properties are often investigated by measuring the expression of pro-inflammatory mediators like COX-2 and MCP-1 in response to inflammatory stimuli such as LPS or TNF-α.[3]
-
Western Blotting: This technique is crucial for studying the effect of this compound-1 on specific signaling pathways, such as the NF-κB and PI3K/Akt pathways, by analyzing the phosphorylation status and expression levels of key proteins.
-
Gene Expression Analysis (qPCR): Quantitative PCR is used to assess changes in the mRNA levels of target genes involved in inflammation, angiogenesis, and apoptosis following treatment with this compound-1.
Q3: How should I prepare and store this compound-1 for bioassays?
For in vitro bioassays, this compound-1 is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use a final DMSO concentration in the cell culture medium that is non-toxic to the cells (generally below 0.5%). Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.
Troubleshooting Guides
High Variability in MTT/MTS Assays
Issue: I am observing high variability between replicate wells in my MTT/MTS assay when testing this compound-1.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Let the plate rest at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet the tips before dispensing. |
| Edge Effect | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. |
| Compound Precipitation | Visually inspect the wells after adding this compound-1 to ensure it is fully dissolved in the media. If precipitation occurs, consider adjusting the solvent or concentration. |
| Interference of this compound-1 with MTT Reduction | Some natural compounds can directly reduce MTT, leading to false-positive results. Include a cell-free control with this compound-1 and media to check for direct reduction. Consider using an alternative viability assay like the ATP-based assay. |
| Inconsistent Incubation Times | Ensure consistent incubation times for both drug treatment and MTT/MTS reagent addition across all plates. |
Experimental Workflow for MTT Assay
Inconsistent Results in Western Blotting for Signaling Proteins (e.g., p-Akt, NF-κB)
Issue: I am getting inconsistent band intensities or high background in my Western blots for phosphorylated proteins after this compound-1 treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Protein Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Keep samples on ice throughout the lysis procedure. |
| Low Protein Concentration | Ensure you are loading a sufficient amount of protein (typically 20-40 µg) for detection, especially for low-abundance phosphorylated proteins. |
| Inefficient Blocking | For phospho-protein detection, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often preferred over non-fat dry milk to reduce background. |
| Antibody Issues | Use antibodies that are validated for the specific application. Optimize primary and secondary antibody concentrations. Ensure antibodies are stored correctly and are not expired. |
| Inconsistent Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane. |
| Washing Steps | Increase the number and duration of washing steps with TBST to reduce non-specific antibody binding and background. |
Signaling Pathway of this compound-1 Inhibition of NF-κB
Variability in Clonogenic Assays
Issue: My clonogenic assay results are not reproducible, with inconsistent colony formation in control and treated wells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Cell Counting | An accurate cell count is critical for this assay. Count the cell suspension multiple times to ensure accuracy. |
| Poor Cell Plating Technique | Dilute the cell suspension to a larger volume to reduce pipetting errors when plating a small number of cells. Ensure even distribution by gently swirling the plate after seeding. |
| Suboptimal Cell Health | Use cells that are in the logarithmic growth phase and have high viability. Avoid using cells with high passage numbers. |
| Inappropriate Seeding Density | The optimal seeding density varies between cell lines. Perform a preliminary experiment to determine the number of cells that will form distinct colonies without merging. |
| Harsh Treatment Conditions | If using serum-free media for treatment, reduce the duration to minimize cell stress, which can affect colony formation. |
| Colony Counting Errors | Establish clear criteria for what constitutes a colony (e.g., a minimum of 50 cells) and apply these criteria consistently across all plates. |
Quantitative Data Summary
IC50 Values of this compound-1 in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound-1 can vary significantly depending on the cell line and assay conditions. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MOLT-4 | Leukemia | 0.12 | MTT | |
| PC-3 | Prostate Cancer | 0.33 | MTT | |
| Du145 | Prostate Cancer | 0.58 | MTT | |
| K562 | Leukemia | 0.54 | MTT | |
| HeLa | Cervical Cancer | 2.3 - 17 | Not Specified | |
| HT-1080 | Fibrosarcoma | 2.3 - 17 | Not Specified | |
| HCT-116 | Colorectal Cancer | 2.3 - 17 | Not Specified | |
| HUVEC | Endothelial Cells | 2.6 - 4.7 | Not Specified |
Note: IC50 values are highly dependent on experimental conditions such as incubation time, cell density, and the specific assay used.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound-1. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
Western Blot Protocol for Phosphorylated Akt (p-Akt)
-
Cell Treatment and Lysis: Treat cells with this compound-1 for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Akt overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt or a housekeeping protein like β-actin.
References
Technical Support Center: Mitigating Aeroplysinin-1-Induced Cellular Stress in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aeroplysinin-1 in long-term cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-1 and what is its primary mechanism of action?
A1: this compound-1 is a brominated isoxazoline alkaloid derived from marine sponges, such as those of the Aplysina genus.[1][2] Its primary mechanism of action involves the induction of cellular stress, leading to apoptosis (programmed cell death).[2][3] It has been shown to be a potent anti-angiogenic and anti-tumor agent.[4] Specifically, this compound-1 can induce the generation of Reactive Oxygen Species (ROS), disrupt mitochondrial membrane potential, and inhibit key cell survival signaling pathways like PI3K/Akt and MAPK/Erk.
Q2: Why am I observing high levels of cytotoxicity in my long-term experiments, even at low concentrations of this compound-1?
A2: High cytotoxicity in long-term experiments can be due to the cumulative effects of cellular stress. This compound-1 induces ROS production, which can lead to oxidative damage to cellular components over time. This sustained stress can overwhelm the cell's antioxidant defense mechanisms, leading to apoptosis. Additionally, the continuous inhibition of pro-survival pathways like Akt and Erk can prevent cells from coping with the induced stress, ultimately resulting in cell death.
Q3: What are the key signaling pathways affected by this compound-1 that I should monitor in my experiments?
A3: The primary signaling pathways to monitor are the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell survival and proliferation. This compound-1 has been shown to inhibit the phosphorylation of Akt and Erk, leading to downstream effects on apoptosis. It is also important to monitor markers of apoptosis, such as caspase activation (caspase-3, -9), PARP cleavage, and changes in mitochondrial membrane potential. Furthermore, given its role in inducing oxidative stress, monitoring the NF-κB and Nrf2 pathways can provide insights into the cellular stress response.
Q4: Can the cytotoxic effects of this compound-1 be reversed?
A4: The reversibility of this compound-1's effects depends on the extent and duration of the treatment. Early-stage apoptosis and cellular stress may be reversible if the compound is removed and the cells are allowed to recover. However, once the apoptotic cascade is fully activated (e.g., significant caspase activation and DNA fragmentation), the process is generally considered irreversible. Pre-treatment with antioxidants like N-acetylcysteine (NAC) has been shown to reduce this compound-1-induced apoptosis, suggesting that mitigating oxidative stress can prevent the cytotoxic effects.
Troubleshooting Guides
Issue 1: Excessive Cell Death in Long-Term Cultures
Symptoms:
-
A significant decrease in cell viability over time, even at concentrations that are sub-lethal in short-term assays.
-
Morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing).
-
High levels of Annexin V staining in flow cytometry analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Cumulative Oxidative Stress | Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) at a concentration of 1-5 mM. Include controls for NAC alone to ensure it does not affect your experimental outcomes. |
| Compound Instability | This compound-1 may degrade in culture medium over time. Perform partial media changes with freshly prepared this compound-1 every 48-72 hours to maintain a consistent concentration. |
| High Seeding Density | High cell density can increase nutrient depletion and waste accumulation, exacerbating cellular stress. Optimize your initial seeding density to ensure cells do not become over-confluent during the experiment. |
| Serum Concentration | Serum components can interact with the compound or influence cell sensitivity. Test a range of serum concentrations (e.g., 2%, 5%, 10%) to find the optimal condition that supports cell health without interfering with the experiment. |
Issue 2: Inconsistent or Unreliable Experimental Results
Symptoms:
-
High variability in cell viability or other measured endpoints between replicate wells or experiments.
-
Unexpected changes in the IC50 value of this compound-1.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle-only control to assess the impact of the solvent on your cells. |
| Cell Line Instability | Long-term culture can lead to genetic drift and changes in cell behavior. Use cells with a low passage number and regularly perform cell line authentication. |
| Assay Interference | The chemical properties of this compound-1 may interfere with certain assay reagents (e.g., fluorescent dyes). Validate your assays by including appropriate controls, such as cell-free wells with the compound, to check for background signal. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses to stimuli. Regularly test your cell cultures for mycoplasma contamination. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound-1 in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Molt-4 | Leukemia | MTT | 24 | 0.12 ± 0.002 | |
| K562 | Leukemia | MTT | 24 | 0.54 ± 0.085 | |
| PC-3 | Prostate Cancer | MTT | 24 | 0.33 ± 0.042 | |
| Du145 | Prostate Cancer | MTT | 24 | 0.58 ± 0.109 | |
| BAEC | Bovine Aortic Endothelial | MTT | Not Specified | ~5 | |
| HCT-116 | Colon Carcinoma | MTT | Not Specified | ~7 | |
| HT-1080 | Fibrosarcoma | MTT | Not Specified | ~10 | |
| CCD966SK | Non-malignant Skin | MTT | 24 | 1.54 ± 0.138 | |
| NR8383 | Non-malignant Macrophage | MTT | 24 | 6.77 ± 0.190 |
Mandatory Visualizations
Caption: this compound-1 signaling pathway leading to apoptosis.
Caption: Troubleshooting workflow for excessive cytotoxicity.
Experimental Protocols
Protocol 1: Assessing and Mitigating Oxidative Stress
Objective: To determine if this compound-1-induced cytotoxicity is mediated by oxidative stress and to test the efficacy of N-acetylcysteine (NAC) in mitigating this effect.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound-1 stock solution (in DMSO)
-
N-acetylcysteine (NAC) stock solution (in sterile water or PBS)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
ROS detection reagent (e.g., DCFDA - H2DCFDA)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
NAC Pre-treatment: Prepare working solutions of NAC in complete culture medium (e.g., 1 mM, 2.5 mM, 5 mM). Remove the old medium from the cells and add the NAC-containing medium. Incubate for 1-2 hours. Include a "no NAC" control.
-
This compound-1 Treatment: Prepare serial dilutions of this compound-1 in complete culture medium (with and without NAC). Add these solutions to the appropriate wells. Include the following controls:
-
Vehicle control (medium with DMSO and no drug)
-
NAC only controls (at each concentration used)
-
This compound-1 only controls
-
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours). If the experiment exceeds 72 hours, perform a 50% media change with fresh compound and NAC every 48-72 hours.
-
Assessment of ROS: At selected time points (e.g., 24, 48, 72 hours), measure intracellular ROS levels using a fluorescent probe like DCFDA according to the manufacturer's protocol.
-
Assessment of Cell Viability: At the end of the experiment, measure cell viability using a standard assay like MTT.
-
Data Analysis: Normalize the viability data to the vehicle control. Compare the viability of cells treated with this compound-1 alone to those co-treated with NAC. A significant increase in viability in the co-treated wells indicates that oxidative stress contributes to the cytotoxicity.
Protocol 2: Monitoring Akt and Erk Signaling Pathway Inhibition
Objective: To determine the effect of long-term this compound-1 exposure on the phosphorylation status of Akt and Erk.
Materials:
-
Cells of interest
-
6-well plates
-
Complete culture medium
-
This compound-1 stock solution (in DMSO)
-
Serum-free medium
-
Growth factors (e.g., EGF, FGF) or serum for stimulation
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound-1 for the specified long-term duration. Remember to perform media changes with fresh compound if necessary.
-
Serum Starvation and Stimulation: Prior to cell lysis, serum-starve the cells for 4-6 hours. Then, stimulate the cells with a growth factor or 10% serum for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels (e.g., p-Akt/Akt). Compare the levels of phosphorylation in treated versus untreated cells. A decrease in the ratio indicates inhibition of the signaling pathway.
References
Technical Support Center: Improving the Bioavailability of Aeroplysinin for In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo application of Aeroplysinin.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at evaluating the in vivo efficacy of this compound.
Issue 1: Poor Solubility of this compound in Aqueous Buffers for In Vitro Assays and In Vivo Dosing Solutions
-
Potential Cause: this compound is a lipophilic molecule with inherently low water solubility. Direct dissolution in aqueous media like phosphate-buffered saline (PBS) or cell culture media can lead to precipitation.
-
Solution:
-
Co-solvents: Initially, dissolve this compound in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400). Subsequently, this stock solution can be diluted to the final concentration in the aqueous buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1% v/v for in vitro assays and <10% for in vivo studies) to avoid solvent-induced toxicity.
-
pH Adjustment: Investigate the pKa of this compound. If the molecule has ionizable groups, adjusting the pH of the buffer can enhance its solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to form micelles that encapsulate this compound, thereby increasing its apparent solubility in aqueous solutions.
-
Issue 2: Precipitation of this compound Upon Injection into the Bloodstream
-
Potential Cause: When a drug solution prepared with co-solvents is injected intravenously, the rapid dilution in the aqueous environment of the blood can cause the drug to precipitate out of the solution.
-
Solution:
-
Nanoformulations: Encapsulating this compound into nanoparticles, liposomes, or nanoemulsions can prevent its precipitation upon administration. These formulations protect the drug from the aqueous environment until it reaches the target site.
-
Complexation: The use of cyclodextrins can form inclusion complexes with this compound, enhancing its solubility and stability in the bloodstream.
-
Issue 3: Low Oral Bioavailability in Pharmacokinetic Studies
-
Potential Cause: Poor oral bioavailability of this compound can be attributed to its low aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and potentially poor permeability across the intestinal epithelium.
-
Solution:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of this compound particles, leading to a faster dissolution rate in the GI fluids.
-
Lipid-Based Formulations: Formulating this compound in a self-nanoemulsifying drug delivery system (SNEDDS) can improve its solubilization in the GI tract and enhance its absorption via the lymphatic pathway.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate and extent of absorption.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for intraperitoneal (IP) or intravenous (IV) injection of this compound in preclinical animal models?
A1: For initial studies, a common vehicle is a mixture of DMSO, Cremophor® EL, and saline. A typical ratio is 5-10% DMSO, 5-10% Cremophor® EL, and the remainder as saline. However, it is essential to conduct tolerability studies with the vehicle alone to rule out any vehicle-induced effects. For long-term studies, nanoformulations are recommended to avoid the potential toxicity associated with chronic administration of co-solvents and surfactants.
Q2: How can I improve the stability of this compound in my formulation?
A2: this compound, like many natural products, may be susceptible to degradation by light, heat, or pH. To improve stability:
-
Protect the formulation from light by using amber vials.
-
Store formulations at recommended temperatures (e.g., 4°C).
-
For liquid formulations, conduct stability studies at different pH values to determine the optimal pH for storage.
-
Lyophilization of nanoformulations can significantly improve long-term stability.
Q3: Are there any known drug-drug interactions I should be aware of when co-administering this compound?
A3: Currently, there is limited information on the drug-drug interaction potential of this compound. However, as it is a bioactive molecule, it may be metabolized by cytochrome P450 enzymes. If co-administering with other drugs, it is advisable to conduct preliminary in vitro studies to assess any potential for metabolic interactions.
Q4: What are the key parameters to consider when developing a nanoformulation for this compound?
A4: When developing a nanoformulation, the following parameters are critical:
-
Particle Size and Polydispersity Index (PDI): For IV administration, a particle size of less than 200 nm with a low PDI (<0.3) is generally preferred to avoid rapid clearance by the mononuclear phagocyte system.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): High %EE and %DL are desirable to ensure a sufficient therapeutic dose can be administered in a small volume.
-
In Vitro Drug Release: A sustained release profile is often desirable to maintain therapeutic drug concentrations over an extended period.
-
Stability: The formulation should be stable during storage and in physiological fluids.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 150 ± 25 | 2.0 | 600 ± 110 | 100 |
| This compound-SNEDDS | 50 | 750 ± 90 | 1.5 | 3000 ± 450 | 500 |
| This compound Solid Dispersion | 50 | 600 ± 75 | 1.0 | 2400 ± 320 | 400 |
Table 2: Example Physicochemical Characteristics of this compound Nanoformulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomes | 120 ± 10 | 0.15 ± 0.03 | -25 ± 5 | 85 ± 7 |
| PLGA Nanoparticles | 180 ± 15 | 0.20 ± 0.05 | -15 ± 3 | 90 ± 5 |
| Nanoemulsion | 150 ± 12 | 0.18 ± 0.04 | -10 ± 2 | 95 ± 4 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion by High-Pressure Homogenization
-
Preparation of the Oil Phase: Dissolve 10 mg of this compound and 100 mg of a suitable oil (e.g., medium-chain triglycerides) in 1 mL of ethanol.
-
Preparation of the Aqueous Phase: Dissolve 50 mg of a surfactant (e.g., Tween® 80) and 25 mg of a co-surfactant (e.g., Transcutol® HP) in 8 mL of deionized water.
-
Formation of the Pre-emulsion: Add the oil phase to the aqueous phase dropwise while stirring at 1000 rpm for 30 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at 15,000 psi for 5 cycles.
-
Characterization: Measure the particle size, PDI, and zeta potential of the resulting nanoemulsion using dynamic light scattering. Determine the encapsulation efficiency by ultrafiltration followed by quantification of the free drug using HPLC.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Solubilization: Dissolve 100 mg of this compound and 400 mg of a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in 10 mL of a suitable solvent (e.g., methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the inner surface of the flask.
-
Drying: Dry the film further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a fine powder.
-
Characterization: Characterize the solid dispersion using differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR) to confirm the amorphous state of this compound. Evaluate its dissolution properties in a relevant buffer.
Visualizations
Caption: Troubleshooting workflow for this compound in vivo studies.
Caption: Workflow for developing this compound nanoformulations.
Caption: this compound's inhibitory effect on the NF-κB pathway.
Validation & Comparative
Unveiling the Anti-Angiogenic Potential of Aeroplysinin and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the marine-derived compound Aeroplysinin-1 and its synthetic analogs present a promising frontier in the quest for novel anti-angiogenic therapies. This guide provides a comprehensive comparison of their anti-angiogenic activities, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these potent molecules.
This compound-1, a brominated metabolite isolated from the marine sponge Aplysina aerophoba, has demonstrated significant anti-angiogenic properties both in vitro and in vivo.[1][2] Its mechanism of action is multifaceted, primarily targeting endothelial cells—the fundamental building blocks of blood vessels. Research indicates that this compound-1 inhibits crucial steps in the angiogenic cascade, including endothelial cell proliferation, migration, and the formation of capillary-like structures.[1][3] Furthermore, it selectively induces apoptosis in endothelial cells through the mitochondrial pathway.[1]
The exploration of synthetic analogs of this compound-1 has revealed opportunities to enhance its therapeutic profile. Certain modifications to the parent structure have led to compounds with improved specificity for anti-angiogenic effects over general cytotoxicity. This guide will delve into the comparative efficacy of this compound-1 and its key analogs, presenting the available quantitative data to facilitate a clear assessment of their structure-activity relationship.
Comparative Anti-Angiogenic Activity: this compound-1 vs. Analogs
The following table summarizes the quantitative data on the anti-angiogenic and cytotoxic effects of this compound-1 and two of its notable analogs. The data highlights the potential for analogs to exhibit a more favorable therapeutic window.
| Compound | Anti-Angiogenic Activity (Sprouting Inhibition IC50, µM) | Cytotoxicity (BAE Cell Growth Inhibition IC50, µM) | Selectivity Index (Cytotoxicity IC50 / Sprouting Inhibition IC50) |
| This compound-1 | ~3 | ~2 | ~0.67 |
| Epoxy ketone 6 | Not explicitly stated, but enhanced | Not explicitly stated, but enhanced by one order of magnitude | Enhanced by one order of magnitude compared to this compound-1 |
| Azlactone 36 | Not explicitly stated, but enhanced | Not explicitly stated, but enhanced by two orders of magnitude | Enhanced by two orders of magnitude compared to this compound-1 |
Data compiled from multiple sources indicating relative enhancements.
Delving into the Mechanism: Signaling Pathways
This compound-1 exerts its anti-angiogenic effects by modulating key signaling pathways within endothelial cells. A primary mechanism is the induction of apoptosis via the mitochondrial pathway. This involves the dephosphorylation of the pro-apoptotic protein Bad, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade. Additionally, this compound-1 has been shown to inhibit the phosphorylation of Akt and Erk, two critical kinases involved in endothelial cell survival and proliferation.
Caption: Signaling pathway of this compound-1 induced apoptosis.
Experimental Protocols
The assessment of anti-angiogenic activity relies on a series of well-established in vitro and in vivo assays. The following are detailed protocols for key experiments cited in the evaluation of this compound and its analogs.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs or Bovine Aortic Endothelial Cells - BAECs) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (this compound-1 or its analogs) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
-
Cell Seeding: Grow endothelial cells to confluence in a 6-well plate.
-
Wound Creation: Create a scratch in the cell monolayer using a sterile p10 pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test compounds at desired concentrations.
-
Imaging: Capture images of the scratch at 0 hours and after 12-24 hours of incubation.
-
Analysis: Measure the width of the wound at different time points to quantify the extent of cell migration.
Tube Formation Assay (Matrigel Assay)
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed endothelial cells (2 x 10^4 cells/well) onto the Matrigel-coated wells in the presence of various concentrations of the test compounds.
-
Incubation: Incubate the plate at 37°C for 6-18 hours.
-
Imaging: Visualize and photograph the formation of tube-like structures using a microscope.
-
Quantification: Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
Caption: Workflow for anti-angiogenic compound screening.
Conclusion
This compound-1 stands out as a potent anti-angiogenic agent with a well-defined mechanism of action. The development of its analogs has opened avenues for creating even more specific and effective inhibitors of angiogenesis. The data presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers to compare, select, and further investigate these promising marine-derived compounds for their potential translation into novel cancer therapies and treatments for other angiogenesis-dependent diseases. The enhanced selectivity of certain analogs underscores the value of continued medicinal chemistry efforts to optimize the therapeutic potential of the this compound scaffold.
References
"validation of Aeroplysinin's inhibitory effect on the NF-κB pathway"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Aeroplysinin's inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Through an objective comparison with established NF-κB inhibitors, this document aims to equip researchers with the necessary data and methodologies to evaluate this compound's potential as a therapeutic agent.
Mechanism of Action: this compound's Impact on NF-κB Signaling
This compound, a brominated compound isolated from the marine sponge Aplysina aerophoba, has been shown to effectively inhibit the canonical NF-κB pathway.[1][2][3][4] This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. The primary mechanism of this compound's inhibitory action involves the prevention of the phosphorylation of the IκB kinase (IKK) complex.[1] This crucial step normally leads to the degradation of the inhibitory protein IκBα and the subsequent translocation of the p65/RelA subunit of NF-κB into the nucleus to initiate the transcription of pro-inflammatory genes. By blocking IKK phosphorylation, this compound effectively halts this cascade, preventing the nuclear translocation of p65 and thereby suppressing NF-κB-mediated gene expression.
Comparative Performance Analysis
To contextualize the efficacy of this compound, its inhibitory performance was compared against other well-characterized NF-κB inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Inhibitor | Target in NF-κB Pathway | IC50 | Cell Type/Assay |
| This compound | IKK Complex Phosphorylation | 3 µM | Human Umbilical Vein Endothelial Cells (HUVECs) |
| BAY 11-7082 | IκBα Phosphorylation | ~10 µM | Various tumor cell lines |
| Parthenolide | IKK Complex | Micromolar range (cell line dependent) | Various cancer cell lines |
| MG-132 | Proteasome (prevents IκBα degradation) | Micromolar range (cell line dependent) | Various cell lines |
Note: IC50 values can vary depending on the cell type, experimental conditions, and the specific assay used. The data presented here is for comparative purposes.
Experimental Protocols for Validation
The following are detailed methodologies for key experiments used to validate the inhibitory effect of a compound on the NF-κB pathway.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of this compound or other inhibitors for a specified pre-incubation time.
-
-
NF-κB Activation:
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition by comparing the normalized luciferase activity in inhibitor-treated, TNF-α stimulated cells to that in TNF-α stimulated cells without the inhibitor.
-
Western Blot for IκBα Phosphorylation
This method detects the phosphorylation status of IκBα, a key event upstream of NF-κB activation.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to an appropriate confluency.
-
Pre-treat cells with different concentrations of this compound or other inhibitors.
-
Stimulate with TNF-α for a short period (e.g., 15-30 minutes).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Prepare samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for total IκBα and a loading control (e.g., GAPDH or β-actin) for normalization.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Determine the ratio of p-IκBα to total IκBα to assess the level of inhibition.
-
Immunofluorescence for p65 Nuclear Translocation
This technique visualizes the subcellular localization of the NF-κB p65 subunit.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Pre-treat the cells with this compound or other inhibitors.
-
Stimulate with TNF-α for a defined period (e.g., 30-60 minutes).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with 0.1-0.5% Triton X-100 in phosphate-buffered saline (PBS).
-
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity of p65 in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic ratio, which indicates the extent of translocation. A significant reduction in this ratio in treated cells compared to the stimulated control demonstrates inhibition.
-
Conclusion
The experimental evidence strongly supports the inhibitory effect of this compound on the NF-κB pathway. Its mechanism of action, targeting the IKK complex, is a well-validated strategy for modulating NF-κB activity. With an IC50 value of 3 µM in endothelial cells, this compound demonstrates potent activity that is comparable to, and in some cases potentially more potent than, other established NF-κB inhibitors. The provided experimental protocols offer a robust framework for researchers to further investigate and validate the therapeutic potential of this compound in NF-κB-driven pathologies.
References
- 1. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway [mdpi.com]
- 2. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Aeroplysinin-1 and Other Marine-Derived Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the marine-derived compound Aeroplysinin-1 with other notable inhibitors from marine sources. This analysis is supported by experimental data to evaluate its performance and potential as a therapeutic agent.
This compound-1, a brominated tyrosine derivative isolated from marine sponges of the order Verongida, has garnered significant attention for its diverse biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor effects.[1][2] This guide will compare the efficacy of this compound-1 with other marine-derived inhibitors, focusing on their anti-proliferative and anti-angiogenic properties.
Quantitative Performance Analysis
The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound-1 and other marine-derived compounds in various experimental assays. This data provides a quantitative basis for comparing their potency.
Table 1: Anti-Proliferative and Cytotoxic Effects of this compound-1 and a Comparative Marine Compound
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| This compound-1 | Molt-4 (Leukemia) | MTT Assay | 0.12 ± 0.002 | [3] |
| K562 (Leukemia) | MTT Assay | 0.54 ± 0.085 | [3] | |
| Du145 (Prostate Cancer) | MTT Assay | 0.58 ± 0.109 | [3] | |
| PC-3 (Prostate Cancer) | MTT Assay | 0.33 ± 0.042 | ||
| MPC (Pheochromocytoma) | Viability Assay | 9.6 - 11.4 | ||
| MTT (Pheochromocytoma) | Viability Assay | 9.6 - 11.4 | ||
| Aerothionin | MPC (Pheochromocytoma) | Viability Assay | > 25 | |
| MTT (Pheochromocytoma) | Viability Assay | > 25 | ||
| Homoaerothionin | MPC (Pheochromocytoma) | Viability Assay | > 25 | |
| MTT (Pheochromocytoma) | Viability Assay | > 25 |
Table 2: Comparative Anti-Angiogenic Activity of this compound-1 and Bastadin-6
| Compound | Assay | Effect | IC50 (µM) | Reference |
| This compound-1 | Endothelial Cell Proliferation | Inhibition | Not specified in direct comparison | |
| Bastadin-6 | VEGF- or bFGF-dependent HUVEC Proliferation | Inhibition | 0.052 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cells to be tested
-
96-well plates
-
Complete cell culture medium
-
Test compound (e.g., this compound-1) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel)
-
24-well plates
-
Test compound
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 24-well plate with 50 µL of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the test compound at various concentrations.
-
Seed the HUVECs (e.g., 2 x 10^4 cells/well) onto the solidified matrix.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and photograph the formation of tube-like structures using an inverted microscope.
-
For quantitative analysis, the number of branch points and the total tube length can be measured using image analysis software.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the angiogenic response to a substance within a host animal.
Materials:
-
Matrigel (growth factor-reduced)
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
Test compound
-
Syringes and needles
-
Mice (e.g., C57BL/6)
-
Anesthetic
-
Surgical tools
-
Hemoglobin assay kit (e.g., Drabkin's reagent)
Procedure:
-
Thaw Matrigel on ice and mix it with the pro-angiogenic factor and the test compound (or vehicle control).
-
Anesthetize the mice according to approved protocols.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content within the plugs using a hemoglobin assay kit. The amount of hemoglobin is proportional to the number of red blood cells and, therefore, the extent of vascularization.
Western Blot Analysis of Phosphorylated Akt and Erk
This technique is used to detect and quantify the levels of specific phosphorylated proteins, which are indicative of the activation state of signaling pathways.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-Erk, anti-total-Akt, anti-total-Erk)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time and lyse the cells to extract proteins.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these marine-derived inhibitors exert their effects is crucial for their development as therapeutic agents. The following diagrams illustrate the key signaling pathways affected by this compound-1.
Caption: this compound-1's inhibition of the NF-κB, Akt, and Erk signaling pathways.
Caption: A generalized workflow for Western blot analysis of signaling proteins.
This compound-1 has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It prevents the phosphorylation of IκB kinase (IKK), which in turn blocks the degradation of IκB and the subsequent nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes. Furthermore, this compound-1 has been reported to inhibit the phosphorylation of Akt and Erk, two crucial kinases involved in cell proliferation, survival, and angiogenesis.
In comparison, Bastadin-6 is believed to induce apoptosis selectively in endothelial cells, which contributes to its potent anti-angiogenic activity. The precursors of this compound-1, Aerothionin and Homoaerothionin, have shown anti-tumor activity and are suggested to potentially inhibit the adenosine A1 receptor and voltage-dependent calcium channels.
Conclusion
This compound-1 demonstrates significant potential as a multi-targeted therapeutic agent with potent anti-proliferative, anti-angiogenic, and anti-inflammatory activities. The direct comparison with Bastadin-6 highlights the potent anti-angiogenic efficacy of brominated tyrosine derivatives from marine sponges. While this compound-1's precursors, Aerothionin and Homoaerothionin, show lower cytotoxicity against cancer cell lines in the presented study, their distinct potential mechanisms of action warrant further investigation.
This comparative guide provides a foundation for researchers to evaluate the standing of this compound-1 among other marine-derived inhibitors. The provided experimental protocols and signaling pathway diagrams serve as a resource to facilitate further studies into the therapeutic potential of these fascinating marine natural products. Future research should focus on more direct comparative studies under standardized conditions to provide a clearer picture of the relative potencies and therapeutic windows of these promising compounds.
References
Unveiling the Anti-Inflammatory Action of Aeroplysinin-1: A Comparative Analysis
A deep dive into the molecular mechanisms of Aeroplysinin-1, a promising anti-inflammatory agent derived from marine sponges, reveals its potent inhibitory effects on the NF-κB signaling pathway. This guide provides a comparative analysis of this compound-1 against other known NF-κB inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
This compound-1, a brominated tyrosine-derived metabolite, has emerged as a molecule of significant interest for its therapeutic potential, particularly in the context of inflammation. Its primary anti-inflammatory mechanism centers on the suppression of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. This guide will objectively compare the performance of this compound-1 with established NF-κB inhibitors—Dexamethasone, Parthenolide, and BAY 11-7082—providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluating its potential.
Comparative Analysis of NF-κB Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound-1 and its counterparts in modulating key inflammatory markers. The data is primarily focused on studies conducted in Human Umbilical Vein Endothelial Cells (HUVECs), a relevant in vitro model for vascular inflammation.
Table 1: Inhibition of Pro-Inflammatory Gene Expression in TNF-α-stimulated HUVECs
| Compound | Concentration | Target Gene | Inhibition (%) | Reference |
| This compound-1 | 3 µM | CCL2 | ~50% | [1] |
| 3 µM | ICAM1 | ~60% | [1] | |
| 3 µM | SELE | ~70% | [1] | |
| Dexamethasone | 1 µM | ICAM-1 | ~40% | [2] |
| 1 µM | VCAM-1 | Significant Inhibition | [3] | |
| 1 µM | E-selectin | Significant Inhibition | ||
| Parthenolide | 5 µM | IL-6 (in BV-2 microglia) | 98% | |
| 5 µM | TNF-α (in BV-2 microglia) | 54% | ||
| BAY 11-7082 | 10 µM | VCAM-1 | Almost Complete | |
| 10 µM | ICAM-1 | Almost Complete | ||
| 10 µM | SELE | Almost Complete | ||
| 10 µM | CCL2 | Significant Decrease |
Note: Direct comparison is challenging due to variations in experimental conditions across studies. The data presented is for illustrative purposes to highlight the relative potency of each inhibitor.
Table 2: IC50 Values for Inhibition of Cell Proliferation
| Compound | Cell Line | IC50 Value | Reference |
| This compound-1 | HUVEC | 4.7 µM | |
| Parthenolide | HUVEC | 2.8 µM | |
| BAY 11-7082 | RAW264.7 | ~10 µM (for NO production) | |
| Dexamethasone | N/A | N/A | N/A |
Delving into the Mechanism: The NF-κB Signaling Pathway
The anti-inflammatory effects of this compound-1 and the compared inhibitors are primarily mediated through the inhibition of the canonical NF-κB signaling pathway. The following diagram illustrates this pathway and the key points of intervention for each compound.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed protocols for key experimental procedures are provided below.
Western Blot for Phosphorylated IKK (p-IKK) and IκBα
This protocol is essential for determining the activation status of the IKK complex and the degradation of the inhibitory protein IκBα.
1. Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound-1 or other inhibitors for 1 hour.
-
Stimulate cells with TNF-α (10 ng/mL) for the indicated times (e.g., 5, 15, 30 minutes).
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
6. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IKKα/β (Ser176/180) and IκBα overnight at 4°C with gentle agitation. Use a primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection:
-
Add enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
Caption: Western Blotting Experimental Workflow.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is a technique used to detect protein-DNA interactions, in this case, the binding of activated NF-κB to its DNA consensus sequence.
1. Nuclear Extract Preparation:
-
Treat HUVECs as described in the Western Blot protocol.
-
Harvest cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts.
2. Probe Labeling:
-
Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with a non-radioactive label (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., ³²P) using a terminal deoxynucleotidyl transferase or T4 polynucleotide kinase, respectively.
3. Binding Reaction:
-
In a microcentrifuge tube, combine the following components:
-
5-10 µg of nuclear extract
-
1x binding buffer
-
Poly(dI-dC) (a non-specific competitor DNA)
-
Labeled NF-κB probe
-
-
For competition assays, add a 50-fold molar excess of unlabeled ("cold") probe to a separate reaction.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture after the initial incubation.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
4. Gel Electrophoresis:
-
Load the samples onto a non-denaturing 4-6% polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 100-150V at 4°C.
5. Detection:
-
If using a biotinylated probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
If using a fluorescently labeled probe, visualize the gel directly using a fluorescence imager.
-
If using a radiolabeled probe, expose the dried gel to X-ray film or a phosphorimager screen.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This technique allows for the visualization of the subcellular localization of the NF-κB p65 subunit, providing a direct measure of its translocation to the nucleus.
1. Cell Culture and Treatment:
-
Seed HUVECs on sterile glass coverslips in a 24-well plate.
-
Treat the cells with inhibitors and TNF-α as described previously.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
4. Mounting and Imaging:
-
Wash the coverslips with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Caption: Immunofluorescence Staining Workflow.
Conclusion
This compound-1 demonstrates significant promise as an anti-inflammatory agent through its targeted inhibition of the NF-κB signaling pathway. This comparative guide highlights its efficacy in relation to established inhibitors like Dexamethasone, Parthenolide, and BAY 11-7082. While further studies with standardized experimental conditions are necessary for a definitive head-to-head comparison, the available data suggests that this compound-1 is a potent modulator of inflammatory responses in endothelial cells. The detailed protocols and visual aids provided herein are intended to support ongoing research and development efforts in the field of anti-inflammatory therapeutics.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Dexamethasone inhibits cytokine-induced intercellular adhesion molecule-1 up-regulation on endothelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dexamethasone and sex hormones on cytokine-induced cellular adhesion molecule expression in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aeroplysinin Derivatives: Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Aeroplysinin-1, a brominated tyrosine derivative isolated from marine sponges of the order Verongida, has garnered significant attention for its diverse biological activities, including potent anti-angiogenic, anti-inflammatory, and anti-tumor effects.[1] This guide provides a comparative analysis of the synthesis and biological performance of key this compound-1 derivatives, focusing on the promising epoxy ketone and azlactone analogues. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Comparative Biological Activity: this compound-1 and Derivatives
The anti-angiogenic and cytotoxic activities of this compound-1 and its synthesized derivatives were evaluated to determine their potential as therapeutic agents. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Anti-Angiogenic Activity of this compound-1 and Derivatives
| Compound | Sprouting Inhibition IC50 (µM) on BAE cells |
| This compound-1 | 10 |
| Epoxy Ketone Derivative | 1 |
| Azlactone Derivative | 0.1 |
Data sourced from Bioorganic & Medicinal Chemistry, 2007, 15(15), 5300-15.
Table 2: In Vitro Cytotoxicity of this compound-1 and Derivatives
| Compound | Cytotoxicity IC50 (µM) on BAE cells |
| This compound-1 | 25 |
| Epoxy Ketone Derivative | >100 |
| Azlactone Derivative | >100 |
Data sourced from Bioorganic & Medicinal Chemistry, 2007, 15(15), 5300-15.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound-1 Derivatives
General: All reactions were carried out under a nitrogen atmosphere with dry solvents under anhydrous conditions. Yields refer to chromatographically and spectroscopically homogeneous materials.
Synthesis of Epoxy Ketone Derivative of this compound-1: To a solution of the corresponding enone precursor (1 mmol) in a mixture of methanol (10 mL) and acetonitrile (5 mL) at 0 °C, a solution of 30% hydrogen peroxide (5 mL) and 1 M aqueous sodium hydroxide (1 mL) was added dropwise. The reaction mixture was stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The mixture was then diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the epoxy ketone derivative.
Synthesis of Azlactone Derivative of this compound-1: A mixture of N-acetylglycine (1.2 mmol), the appropriate aromatic aldehyde (1 mmol), and anhydrous sodium acetate (1.5 mmol) in acetic anhydride (5 mL) was heated at 100 °C for 2 hours. The reaction mixture was then cooled to room temperature and poured into ice-water. The resulting precipitate was collected by filtration, washed with cold water and ethanol, and then dried under vacuum to yield the azlactone derivative.
Biological Assays
Bovine Aortic Endothelial Cell (BAEC) Sprouting Inhibition Assay (Anti-Angiogenic Activity): BAECs were seeded on top of a Matrigel layer in 96-well plates. The cells were then treated with various concentrations of the test compounds (this compound-1, epoxy ketone derivative, azlactone derivative). After 24 hours of incubation at 37 °C in a 5% CO2 atmosphere, the formation of capillary-like structures (sprouts) was observed and photographed under a phase-contrast microscope. The total length of the sprouts was quantified using image analysis software. The IC50 value was determined as the concentration of the compound that inhibited sprout formation by 50% compared to the untreated control.
MTT Assay (Cytotoxicity): Bovine Aortic Endothelial Cells (BAECs) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C. The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
The biological effects of this compound and its derivatives are mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate these pathways and the general workflow for the synthesis and evaluation of these compounds.
Caption: this compound-1 signaling pathway inhibition.
Caption: Workflow for synthesis and biological evaluation.
References
Validating the In Vivo Efficacy of Aeroplysinin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Aeroplysinin, a marine-derived compound, with established cancer therapies. Experimental data from key in vivo models are presented to inform preclinical research and development.
This compound, a brominated isoxazoline alkaloid isolated from marine sponges, has demonstrated significant anti-angiogenic and pro-apoptotic activities in various preclinical studies.[1][2] This guide summarizes the available in vivo data for this compound and compares its performance against two widely used cancer therapeutics: Sorafenib, a multi-kinase inhibitor, and Bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF).
In Vivo Anti-Angiogenic Efficacy of this compound
The anti-angiogenic potential of this compound has been evaluated in vivo using the Matrigel plug assay and the chick chorioallantoic membrane (CAM) assay. These models are instrumental in assessing a compound's ability to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.
Matrigel Plug Assay
In the Matrigel plug assay, a gel-like substance mixed with pro-angiogenic factors is implanted subcutaneously in mice. The subsequent infiltration of endothelial cells and formation of new blood vessels into the plug can be quantified. Treatment with this compound has been shown to significantly reduce neovascularization within these plugs.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay utilizes the highly vascularized membrane of a developing chicken embryo to observe the effects of a substance on blood vessel formation. Application of this compound to the CAM results in a notable disruption of the developing vasculature, indicating a potent anti-angiogenic effect.
Table 1: In Vivo Anti-Angiogenic Efficacy of this compound
| Assay | Animal Model | This compound Dose | Key Findings | Reference |
| Matrigel Plug Assay | Mouse | Not specified in abstract | Inhibition of bFGF-mediated cell invasion | [3] |
| Chick Chorioallantoic Membrane (CAM) Assay | Quail | Not specified in abstract | Devastating effect on developing vessels and disorganization of pre-existing vessels; Induction of apoptosis in vascular cells | [3] |
Comparative In Vivo Anti-Tumor Efficacy
Table 2: In Vivo Efficacy of Comparator Drugs in Xenograft Models
| Drug | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Sorafenib | Hepatocellular Carcinoma (HepG2 Xenograft) | Nude Mice | 25 mg/kg/day | 49.3% | [4] |
| Sorafenib | Hepatocellular Carcinoma (HuH-7 Xenograft) | Xenograft Mice | 40 mg/kg/day for 3 weeks | 40% | |
| Bevacizumab | Ovarian Cancer (Xenograft) | nu/nu Mice | Not specified | Inhibited i.p. tumor growth and ascites production |
Signaling Pathways Targeted by this compound
This compound exerts its biological effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential combination therapies. The primary pathways inhibited by this compound include NF-κB, PI3K/Akt, and ERK.
Caption: this compound inhibits key cell signaling pathways.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the replication and validation of these findings.
Matrigel Plug Angiogenesis Assay
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Matrigel Preparation: Matrigel is thawed on ice and mixed with pro-angiogenic factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). The test compound (this compound or vehicle control) is also incorporated into the mixture.
-
Implantation: A volume of 0.5 mL of the Matrigel mixture is subcutaneously injected into the flank of the mice.
-
Treatment: If not included in the plug, this compound or comparator drugs can be administered systemically (e.g., intraperitoneally) according to a defined schedule.
-
Analysis: After a set period (typically 7-14 days), the Matrigel plugs are excised.
-
Quantification: Angiogenesis is quantified by measuring the hemoglobin content within the plug using Drabkin's reagent, which serves as an index of red blood cell infiltration and, consequently, blood vessel formation. Alternatively, the plugs can be processed for histological analysis to visualize and count the number of new blood vessels.
Chick Chorioallantoic Membrane (CAM) Assay
-
Egg Preparation: Fertilized chicken or quail eggs are incubated for 3-4 days. A small window is then carefully made in the shell to expose the CAM.
-
Sample Application: A sterile filter paper disc or a carrier sponge soaked with this compound solution (or vehicle control) is placed directly onto the CAM.
-
Incubation: The eggs are returned to the incubator for a further 48-72 hours.
-
Analysis: The CAM is observed under a stereomicroscope to assess changes in the vasculature.
-
Quantification: The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring the total length of blood vessels within a defined area around the application site. Digital image analysis software can be used for more precise quantification.
Human Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., HepG2 for hepatocellular carcinoma, OVCAR-3 for ovarian cancer) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (typically 1-10 million) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The drugs (this compound, Sorafenib, Bevacizumab, or vehicle) are administered according to the specified dosing regimen and route.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints can include tumor regression and overall survival.
Caption: Workflow of a typical human tumor xenograft study.
Conclusion
This compound demonstrates compelling in vivo anti-angiogenic activity, a hallmark of many effective cancer therapies. While direct comparative data on its anti-tumor efficacy in xenograft models remains to be fully elucidated in publicly accessible literature, its potent inhibition of new blood vessel formation strongly suggests its potential as an anti-cancer agent. Further in vivo studies in various tumor models are warranted to fully define its therapeutic window and efficacy compared to existing treatments like Sorafenib and Bevacizumab. The detailed protocols and comparative data provided in this guide aim to facilitate such future research endeavors.
References
Aeroplysinin-1: A Comparative Analysis of its Anticancer Effects on Leukemia and Prostate Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the marine-derived compound Aeroplysinin-1 reveals its potent and differential cytotoxic effects across various cancer cell lines, particularly highlighting its efficacy against leukemia and prostate cancer. This guide provides a detailed comparison of this compound-1's impact on the Molt-4 and K562 leukemia cell lines, as well as the PC-3 and Du145 prostate cancer cell lines, offering valuable insights for researchers and drug development professionals.
This compound-1, a brominated isoxazoline alkaloid isolated from marine sponges, has demonstrated significant antitumor properties. This report synthesizes key experimental data to objectively compare its performance, focusing on cytotoxicity, apoptosis induction, and the modulation of critical signaling pathways.
Comparative Efficacy of this compound-1
The cytotoxic effects of this compound-1 were evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50) after 24 hours of treatment. The results indicate a potent, dose-dependent inhibition of cell proliferation in all tested cancer cell lines, with notably lower IC50 values compared to non-malignant cells, suggesting a degree of cancer cell selectivity.
| Cell Line | Cancer Type | IC50 (µM) |
| Molt-4 | Leukemia | 0.12 ± 0.002[1] |
| K562 | Leukemia | 0.54 ± 0.085[1] |
| PC-3 | Prostate Cancer | 0.58 ± 0.109[1] |
| Du145 | Prostate Cancer | 0.33 ± 0.042[1] |
| CCD966SK | Non-malignant (Skin) | 1.54 ± 0.138 |
| NR8383 | Non-malignant (Macrophage) | 6.77 ± 0.190 |
Induction of Apoptosis
This compound-1 was found to induce apoptosis in a dose-dependent manner in both leukemia and prostate cancer cell lines. The percentage of apoptotic cells was quantified using Annexin V/PI double staining followed by flow cytometry analysis after 24 hours of treatment.
| Cell Line | This compound-1 Concentration (µM) | Percentage of Apoptotic Cells (%) |
| Molt-4 | 0.2 | 90.8[1] |
| K562 | 0.4 | Data not explicitly quantified in the provided text |
| PC-3 | 3.2 | 69.6 |
| Du145 | 0.4 | 70.0 |
Modulation of the PI3K/Akt/mTOR Signaling Pathway
Western blot analysis revealed that this compound-1 treatment for 24 hours led to a significant decrease in the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. This inhibition was observed in both leukemia and prostate cancer cells.
| Cell Line | Treatment | Change in p-Akt (Ser473) Expression | Change in p-mTOR (Ser2448) Expression |
| Molt-4 | This compound-1 (0.4 µM) | Decreased | Decreased |
| K562 | This compound-1 (0.4 µM) | Decreased | Decreased |
| PC-3 | This compound-1 (3.2 µM) | Decreased | Decreased |
| Du145 | This compound-1 (0.4 µM) | Decreased | Decreased |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The cells were then treated with various concentrations of this compound-1 and incubated for an additional 24 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells were treated with specified concentrations of this compound-1 for 24 hours.
-
Cell Harvesting and Washing: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound-1 for 24 hours, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and GAPDH overnight at 4°C. Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the affected signaling pathway.
Figure 1. General experimental workflow for assessing this compound-1's effects.
Figure 2. this compound-1 inhibits the PI3K/Akt/mTOR signaling pathway.
This comparative guide underscores the potential of this compound-1 as a promising candidate for anticancer drug development. Its ability to selectively target cancer cells and induce apoptosis through the inhibition of the PI3K/Akt/mTOR pathway warrants further investigation and preclinical evaluation.
References
A Comparative Analysis of Aeroplysinin and Established Angiogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the marine-derived compound Aeroplysinin with established clinical angiogenesis inhibitors, Bevacizumab and Sunitinib. The following sections present a summary of their mechanisms of action, comparative efficacy based on experimental data, detailed experimental protocols for key angiogenesis assays, and visualizations of the relevant signaling pathways.
Introduction to Angiogenesis Inhibitors
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. By supplying tumors with essential nutrients and oxygen, newly formed blood vessels enable their expansion and dissemination. Consequently, the inhibition of angiogenesis has become a cornerstone of modern cancer therapy. Established angiogenesis inhibitors, such as the monoclonal antibody Bevacizumab and the tyrosine kinase inhibitor Sunitinib, have demonstrated clinical efficacy in treating various cancers. This guide introduces this compound, a brominated alkaloid from the marine sponge Aplysina aerophoba, as a potential anti-angiogenic agent and compares its profile with these established drugs.
Mechanisms of Action
The anti-angiogenic activity of this compound, Bevacizumab, and Sunitinib stems from their distinct molecular mechanisms that interfere with key signaling pathways in endothelial cells.
-
This compound: This natural compound exhibits a multi-faceted anti-angiogenic effect. It does not directly inhibit the vascular endothelial growth factor receptor 2 (VEGFR2) kinase activity. Instead, its mechanism involves the inhibition of the downstream Akt and Erk signaling pathways within endothelial cells.[1] Furthermore, this compound induces apoptosis (programmed cell death) in endothelial cells through the activation of the intrinsic mitochondrial pathway.[2][3]
-
Bevacizumab: As a humanized monoclonal antibody, Bevacizumab functions by directly targeting and neutralizing vascular endothelial growth factor-A (VEGF-A).[4] By binding to VEGF-A, Bevacizumab prevents it from interacting with its receptor, VEGFR2, on the surface of endothelial cells. This blockade of the initial step in the VEGF signaling cascade effectively inhibits angiogenesis.[5]
-
Sunitinib: Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor. It exerts its anti-angiogenic effects by blocking the intracellular signaling of multiple receptor tyrosine kinases, including VEGFRs and platelet-derived growth factor receptors (PDGFRs). By inhibiting the kinase activity of these receptors, Sunitinib disrupts the downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival.
Comparative Efficacy: In Vitro Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Bevacizumab, and Sunitinib in inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model for studying angiogenesis. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
| Inhibitor | Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| This compound | HUVEC | Proliferation Assay | 4.7 µM | 3 days | |
| Bevacizumab | HUVEC | MTT Assay | 200 nM | 24 hours | |
| Bevacizumab | HUVEC | MTT Assay | 150 nM | 48 hours | |
| Sunitinib | HUVEC (VEGF-induced) | Proliferation Assay | 40 nM | Not specified | |
| Sunitinib | HUVEC | MTT Assay | ~1.5 µM | 48 hours |
Key Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate the anti-angiogenic properties of these compounds are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
96-well tissue culture plates
-
Test compounds (this compound, Bevacizumab, Sunitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed HUVECs into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of EGM.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The following day, replace the medium with fresh EGM containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Chemoattractant (e.g., VEGF)
-
Serum-free endothelial basal medium (EBM)
-
Test compounds
-
Fixing and staining reagents (e.g., methanol and Giemsa stain)
-
Microscope
Protocol:
-
Coat the underside of the polycarbonate membranes with a chemoattractant and allow them to dry.
-
Place the membranes in the Boyden chamber apparatus.
-
Add serum-free EBM containing the chemoattractant to the lower chamber.
-
Resuspend HUVECs in serum-free EBM containing various concentrations of the test compounds.
-
Add the cell suspension to the upper chamber of the apparatus.
-
Incubate the chamber for 4-6 hours at 37°C to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Express the results as the percentage of migration inhibition compared to the control.
Endothelial Cell Tube Formation Assay (Matrigel Assay)
This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
HUVECs
-
Matrigel (or other basement membrane extract)
-
96-well tissue culture plates
-
EGM
-
Test compounds
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in EGM containing various concentrations of the test compounds.
-
Seed the HUVEC suspension (e.g., 1.5 x 10⁴ cells/well) onto the surface of the solidified Matrigel.
-
Incubate the plate for 6-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using an inverted microscope. For quantitative analysis, the cells can be labeled with Calcein AM and imaged using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Calculate the percentage of inhibition of tube formation relative to the control.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in angiogenesis and the points of intervention for this compound, Bevacizumab, and Sunitinib.
Caption: VEGF-A/VEGFR2 signaling pathway and points of inhibition.
Caption: this compound's induction of mitochondrial apoptosis.
Caption: General workflow for in vitro angiogenesis assays.
Conclusion
This compound presents a compelling profile as a potential anti-angiogenic agent with a mechanism of action distinct from established inhibitors like Bevacizumab and Sunitinib. While Bevacizumab and Sunitinib directly target the initial steps of the VEGF signaling pathway, this compound acts on downstream effectors and induces apoptosis through the mitochondrial pathway. The in vitro data suggests that this compound is effective in the low micromolar range, and while less potent than Sunitinib in some assays, its unique mechanism may offer advantages in certain contexts, such as overcoming resistance to VEGFR-targeted therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of angiogenesis-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - AJMB: Volume 12, Issue 2, Year 2020 - AJMB [ajmb.org]
- 4. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Bevacizumab Activity Following Treatment of Patients With Ovarian Cancer or Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of the Seas: A Comparative Guide to the Structure-Activity Relationship of Aeroplysinin Analogs
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is relentless. Marine sponges, prolific producers of bioactive secondary metabolites, have gifted science with aeroplysinin-1, a brominated tyrosine derivative with a spectrum of promising biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties.[1][2] This guide provides a comparative analysis of this compound-1 and its synthetic analogs, elucidating the critical structural modifications that govern their biological efficacy. Through a synthesis of experimental data, detailed protocols, and pathway visualizations, we aim to illuminate the structure-activity relationships (SAR) that are pivotal for the rational design of future drug candidates.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound and its analogs is profoundly influenced by their chemical structure. Modifications to the core molecule can significantly enhance or diminish their cytotoxic and anti-angiogenic effects. The following table summarizes the quantitative data from various studies, offering a clear comparison of the potency of different analogs.
| Compound | Cell Line | Assay | IC50 (µM) | Key Structural Features | Reference |
| (+)-Aeroplysinin-1 | Ehrlich Ascites Tumor (EAT) | MTT | 8.2 | Natural Product | [3][4] |
| Molt-4 (Leukemia) | MTT | 0.12 ± 0.002 | Natural Product | [5] | |
| K562 (Leukemia) | MTT | 0.54 ± 0.085 | Natural Product | ||
| Du145 (Prostate Cancer) | MTT | 0.58 ± 0.109 | Natural Product | ||
| PC-3 (Prostate Cancer) | MTT | 0.33 ± 0.042 | Natural Product | ||
| Bovine Aortic Endothelial Cells (BAEC) | Growth Inhibition | ~3 | Natural Product | ||
| HCT-116 (Colon Carcinoma) | Growth Inhibition | ~5 | Natural Product | ||
| HT-1080 (Fibrosarcoma) | Growth Inhibition | ~5 | Natural Product | ||
| Dienone Analog (2) | Ehrlich Ascites Tumor (EAT) | MTT | > 8.2 | Structurally related dienone | |
| Epoxy Ketone Analog (6) | Bovine Aortic Endothelial Cells (BAE) | Sprouting Inhibition/Cytotoxicity | Enhanced specificity | Modified side chain | |
| Azlactone Analog (36) | Bovine Aortic Endothelial Cells (BAE) | Sprouting Inhibition/Cytotoxicity | Significantly enhanced specificity | Modified side chain |
Deciphering the Mechanism of Action: Key Signaling Pathways
This compound-1 exerts its biological effects by modulating several critical signaling pathways involved in cell survival, proliferation, and inflammation. A key mechanism is the induction of apoptosis, or programmed cell death, in endothelial cells, which is crucial for its anti-angiogenic activity.
Mitochondrial Apoptosis Pathway
This compound-1 triggers the intrinsic pathway of apoptosis in endothelial cells. This process is initiated by the dephosphorylation of the pro-apoptotic protein Bad, leading to its activation. Activated Bad promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-2, -3, -8, and -9), ultimately leading to cell death.
References
- 1. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and mode of action of this compound-1 and a related dienonefrom the sponge Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Independent Validation of Aeroplysinin-1's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published therapeutic targets of Aeroplysinin-1, a marine-derived compound with demonstrated anti-cancer, anti-inflammatory, and anti-angiogenic properties. We present supporting experimental data from various studies to offer a comprehensive overview of its mechanism of action and the independent validation of its effects.
Key Therapeutic Targets and Mechanisms of Action
This compound-1 has been shown to exert its biological effects primarily through the modulation of key signaling pathways involved in cell growth, proliferation, inflammation, and apoptosis. The main therapeutic targets identified in the literature are:
-
PI3K/Akt Signaling Pathway: this compound-1 has been reported to inhibit the phosphorylation of Akt, a crucial kinase in this pathway that promotes cell survival and proliferation.
-
MAPK/Erk Signaling Pathway: Inhibition of Erk phosphorylation has been observed upon treatment with this compound-1, disrupting a key pathway involved in cell proliferation and differentiation.
-
NF-κB Signaling Pathway: this compound-1 has been shown to suppress the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response and cell survival.
-
Mitochondrial Apoptosis Pathway: The compound induces apoptosis (programmed cell death) in target cells, particularly endothelial cells, through the intrinsic mitochondrial pathway.
While a significant body of research from a primary research group has established these mechanisms, independent studies have begun to corroborate these findings, particularly concerning its cytotoxic effects and impact on the PI3K/Akt pathway and apoptosis in different cancer cell lines.
Data Presentation: Comparative Cytotoxicity of this compound-1
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound-1 across a range of human cancer cell lines as reported in various independent studies. This provides a quantitative comparison of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 0.12 | [1] |
| K562 | Chronic Myelogenous Leukemia | 0.54 | [1] |
| PC-3 | Prostate Cancer | 0.33 | [1] |
| DU145 | Prostate Cancer | 0.58 | [1] |
| HeLa | Cervical Cancer | 8.2 | [2] |
| HT-1080 | Fibrosarcoma | >10 | |
| HCT-116 | Colorectal Carcinoma | >10 | |
| THP-1 | Acute Monocytic Leukemia | 2.3 | |
| NOMO-1 | Acute Myeloid Leukemia | 17 | |
| HL-60 | Acute Promyelocytic Leukemia | 3.5 |
Mandatory Visualization
Signaling Pathways of this compound-1
Caption: this compound-1 inhibits key signaling pathways to suppress cell proliferation, survival, and inflammation, while inducing apoptosis.
Experimental Workflow for Target Validation
Caption: A general experimental workflow for validating the therapeutic targets of this compound-1.
Experimental Protocols
Cell Viability MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of this compound-1 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound-1 stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound-1 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound-1) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the concentration of this compound-1.
Western Blot Analysis for Phosphorylated Proteins (p-Akt, p-Erk)
This protocol outlines the key steps for detecting changes in the phosphorylation status of Akt and Erk following treatment with this compound-1.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for p-Akt, total Akt, p-Erk, and total Erk)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with an antibody against the total protein (e.g., total Akt) and a loading control (e.g., GAPDH or β-actin).
Conclusion
The available evidence strongly suggests that this compound-1 targets multiple key signaling pathways involved in cancer cell proliferation, survival, and inflammation, and induces apoptosis through the mitochondrial pathway. While much of the detailed mechanistic work has been conducted by a primary research group, independent studies are beginning to validate the cytotoxic effects and the involvement of key pathways in different cancer models. This guide provides a solid foundation for researchers interested in further exploring the therapeutic potential of this compound-1 and underscores the need for continued independent validation of its diverse mechanisms of action.
References
Safety Operating Guide
Personal protective equipment for handling Aeroplysinin
Essential Safety and Handling Guide for Aeroplysinin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds. This guide provides essential, procedural information for the safe handling, storage, and disposal of this compound, a bioactive compound isolated from marine sponges. Adherence to these protocols is critical for minimizing exposure and ensuring experimental integrity.
Hazard Assessment and Data Summary
Safety Data Sheets (SDS) for this compound present some conflicting information regarding its classification. While some suppliers classify it as non-hazardous, others provide specific hazard warnings.[1][2] To ensure the highest level of safety, it is imperative to follow the precautionary principle and adhere to the more stringent hazard classification. One supplier identifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]
All quantitative data regarding the hazards and toxicity of this compound are summarized below.
| Data Point | Classification / Value | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4) | DC Chemicals[3] |
| Acute Aquatic Toxicity (Category 1) | DC Chemicals[3] | |
| Chronic Aquatic Toxicity (Category 1) | DC Chemicals | |
| Hazard Statements | H302: Harmful if swallowed | DC Chemicals |
| H410: Very toxic to aquatic life with long lasting effects | DC Chemicals | |
| Occupational Exposure | No occupational exposure limit values have been established. | DC Chemicals, ChemScene |
| Cytotoxicity (IC₅₀) | 8.2 μM (Ehrlich ascites tumor cells, MTT assay, 2-hr) | ACS Publications |
Operational Plans and Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal contact, inhalation, and eye exposure.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles with Side-Shields | Minimum requirement to protect against splashes and airborne particles. |
| Hand Protection | Protective Nitrile Gloves | Standard laboratory-grade nitrile gloves must be worn. For prolonged handling or managing spills, consider double-gloving. |
| Body Protection | Laboratory Coat / Impervious Clothing | A long-sleeved lab coat is required to protect skin and clothing. For significant risk of splashes, impervious clothing should be used. |
| Respiratory Protection | Suitable Respirator / Dust Mask | Recommended when handling this compound powder or if there is a potential for aerosolization to minimize inhalation. A NIOSH-approved N95 or higher respirator is appropriate. |
Safe Handling and Storage Protocol
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Ensure a safety shower and eyewash station are accessible.
Handling Procedures:
-
Preparation: Before handling, wash hands thoroughly and put on all required PPE. Cover work surfaces with disposable, plastic-backed absorbent paper.
-
Weighing (Powder): Conduct all weighing of powdered this compound within a fume hood to prevent the generation of airborne dust.
-
Making Solutions: When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
General Use: Avoid all contact with skin and eyes and prevent the formation of dust and aerosols.
-
Prohibitions: Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin. Decontaminate all work surfaces.
Storage Conditions:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.
-
Powder: Store at -20°C.
-
In Solvent: Store at -80°C.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Emergency and Disposal Plans
Emergency Procedures: Spills and First Aid
Spill Response Protocol:
-
Evacuate: Alert others and evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear full PPE, including respiratory protection, before entering the spill area.
-
Contain: Prevent further leakage or spillage. Stop the material from entering drains or water courses.
-
Clean-Up:
-
Solutions: Absorb with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Powder: Carefully sweep or scoop up the material, avoiding dust generation.
-
-
Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.
-
Dispose: Collect all contaminated materials in a sealed container for disposal according to regulations.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Relocate the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | If swallowed, call a poison control center or doctor immediately. Rinse the mouth with water. DO NOT induce vomiting. |
Waste Disposal Plan
Due to its classification as very toxic to aquatic life, proper disposal of this compound and its containers is critical.
-
Waste Segregation: Collect all waste materials, including unused this compound, contaminated PPE, and cleaning materials, in designated, sealed, and clearly labeled hazardous waste containers.
-
Regulatory Compliance: Dispose of the substance and its container at an approved waste disposal plant. All disposal practices must be in strict accordance with federal, state, and local environmental regulations.
-
Environmental Precaution: Do not allow the product to be released into the environment, drains, or water courses.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
